2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-[2-[2-[2-[(2-bromo-2-methylpropanoyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO6/c1-13(2,14)12(18)15-4-6-20-8-10-21-9-7-19-5-3-11(16)17/h3-10H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVVTFBUUWMQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCOCCOCCOCCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is a key heterobifunctional linker used predominantly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component of a PROTAC is of critical importance, as it bridges the target protein-binding ligand and the E3 ubiquitin ligase-recruiting ligand, and its chemical nature significantly influences the efficacy, solubility, and pharmacokinetic properties of the resulting degrader molecule. This technical guide provides a comprehensive overview of the known chemical properties, reactivity, and potential applications of this compound.
Core Chemical Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based linker that possesses two distinct reactive moieties: a bromoacetamide group and a terminal carboxylic acid. The presence of the PEG3 spacer enhances the aqueous solubility of the linker and the resulting PROTAC, a crucial attribute for improving bioavailability.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄BrNO₆ | --INVALID-LINK-- |
| Molecular Weight | 370.2 g/mol | --INVALID-LINK-- |
| CAS Number | 2279944-67-9 | --INVALID-LINK-- |
| Appearance | White to off-white solid | General observation for similar compounds |
| Storage Conditions | -20°C, sealed, dry | --INVALID-LINK-- |
Reactivity and Functional Aspects
The utility of this compound in bioconjugation and PROTAC synthesis stems from its orthogonal reactivity.
-
Bromoacetamide Moiety: The α-bromo-dimethyl-acetamide group serves as an electrophile. The bromine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. This functionality is particularly reactive towards thiol groups, such as those found in cysteine residues of proteins, forming a stable thioether bond.
-
Carboxylic Acid Moiety: The terminal carboxylic acid provides a handle for forming a stable amide bond with primary amines, such as those on the N-terminus of a protein or the side chain of a lysine (B10760008) residue. This reaction is typically facilitated by the use of carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Experimental Protocols
While specific, validated protocols for this compound are not widely published, the following are representative methodologies for the conjugation of similar heterobifunctional linkers. It is imperative that these protocols are optimized for the specific molecules being conjugated.
Protocol 1: Amide Bond Formation via the Carboxylic Acid Moiety
This protocol describes a general procedure for conjugating the carboxylic acid end of the linker to a primary amine-containing molecule (e.g., an E3 ligase ligand or a protein).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-7.5)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid: In a dry glass vial, dissolve this compound in anhydrous DMF. Add 1.2 equivalents of EDC and 1.5 equivalents of NHS. Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-ester intermediate.
-
Conjugation to Amine: Dissolve the amine-containing molecule in the reaction buffer. Add the activated linker solution dropwise to the amine solution with gentle stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction should be monitored by a suitable analytical technique (e.g., LC-MS).
-
Quenching: Quench any unreacted NHS-ester by adding a small amount of a primary amine-containing buffer (like Tris) or hydroxylamine.
-
Purification: Purify the conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.
Protocol 2: Thioether Bond Formation via the Bromoacetamide Moiety
This protocol outlines a general procedure for conjugating the bromoacetamide end of the linker to a thiol-containing molecule (e.g., a cysteine-containing peptide or protein).
Materials:
-
Product from Protocol 1 (Linker-Amine conjugate)
-
Thiol-containing molecule of interest
-
Reaction buffer (e.g., Phosphate buffer with EDTA at pH 7.0-7.5)
-
Reducing agent (if cysteine residues are oxidized), e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reduction of Disulfides (if necessary): If the thiol groups on the target molecule are in a disulfide bond, pre-treat the molecule with a suitable reducing agent like TCEP.
-
Conjugation: Dissolve the thiol-containing molecule in the reaction buffer. Add the Linker-Amine conjugate in a slight molar excess (e.g., 1.5-3 equivalents).
-
Reaction: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for a longer duration. The reaction should be carried out in a low-light environment to minimize potential side reactions. Monitor the reaction progress by LC-MS or SDS-PAGE.
-
Purification: Once the reaction is complete, purify the final conjugate using an appropriate chromatographic method to remove excess linker and other impurities.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker like this compound.
Caption: Generalized workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs and other bioconjugates. Its bifunctional nature, coupled with the solubilizing properties of the PEG spacer, makes it an attractive choice for researchers in drug discovery and chemical biology. While detailed physicochemical data and specific experimental protocols for this particular linker are not extensively documented in peer-reviewed literature, the general principles of bioconjugation provide a solid foundation for its application. As the field of targeted protein degradation continues to expand, the thorough characterization and application of such linkers will be paramount to the development of novel therapeutics.
An In-depth Technical Guide to 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid: A Bifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, a heterobifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Below, we delve into its chemical structure, physicochemical properties, and its applications in targeted therapeutics, complete with representative experimental protocols and pathway diagrams.
Core Compound Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed for use in the synthesis of PROTACs and other molecular conjugates.[1] Its structure features two distinct reactive moieties: a bromoacetamide group and a terminal carboxylic acid. This dual functionality allows for the sequential or orthogonal conjugation of two different molecules, typically a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
The embedded PEG3 (triethylene glycol) spacer enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule, addressing common challenges associated with the often large and lipophilic nature of these chimeric molecules.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C13H24BrNO6 | [2] |
| Molecular Weight | 370.2 g/mol | [2][3] |
| CAS Number | 2279944-67-9 | [2] |
| Purity | Typically ≥95% | [4] |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C, sealed, dry | [2][5] |
Chemical Structure
The chemical structure of this compound is characterized by a central PEG3 chain, flanked by a 2-bromo-2,2-dimethyl-acetamido group on one end and a carboxylic acid on the other.
Caption: Chemical structure of this compound.
Experimental Protocols
The bifunctional nature of this compound allows for a versatile approach to the synthesis of PROTACs. The bromoacetamide group serves as a reactive handle for nucleophilic substitution, often with thiol groups on a protein ligand, while the carboxylic acid can be activated to form an amide bond with an amine-containing E3 ligase ligand.
Representative Protocol for PROTAC Synthesis
This protocol outlines a general, two-step procedure for synthesizing a PROTAC using this compound.
Step 1: Coupling of the E3 Ligase Ligand to the Linker
-
Activation of the Carboxylic Acid: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF). Add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amide Bond Formation: To the activated linker solution, add the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) (1.0 eq). Continue stirring the reaction at room temperature for 2-12 hours.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the E3 ligase-linker intermediate.
Step 2: Conjugation of the Target Protein Ligand
-
Nucleophilic Substitution: Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the thiol-containing target protein ligand (1.0 eq) in a suitable solvent such as DMF or a mixture of DMF and water.
-
Reaction Conditions: Add a mild base, such as DIPEA or potassium carbonate (2.0-3.0 eq), to facilitate the reaction. Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours.
-
Final Purification: Monitor the formation of the final PROTAC by LC-MS. Once the reaction is complete, the final product is purified by preparative HPLC to yield the desired PROTAC molecule.
Caption: A representative two-step workflow for PROTAC synthesis.
Application in Targeted Protein Degradation: A Representative Signaling Pathway
PROTACs synthesized using linkers like this compound are instrumental in the targeted degradation of proteins implicated in various diseases, particularly cancer. A common target is the Bromodomain and Extra-Terminal domain (BET) family of proteins, such as BRD4, which are key regulators of oncogene transcription.
The diagram below illustrates the general mechanism of a BRD4-targeting PROTAC and its impact on the downstream signaling that promotes cell proliferation.
Caption: PROTAC-induced degradation of BRD4 and its effect on the c-MYC pathway.
By inducing the degradation of BRD4, the PROTAC effectively downregulates the expression of oncogenes like c-MYC, leading to the inhibition of cancer cell proliferation. This targeted degradation approach offers a powerful alternative to traditional small-molecule inhibition.
Conclusion
This compound is a valuable and versatile tool in the field of drug discovery and development. Its well-defined structure, with two distinct reactive handles and a solubilizing PEG spacer, makes it an ideal building block for the synthesis of PROTACs and other complex bioconjugates. The ability to rationally design molecules that can hijack the cell's natural protein disposal machinery opens up new avenues for targeting disease-causing proteins that have been historically considered "undruggable." This technical guide provides a foundational understanding for researchers looking to leverage this powerful linker in their therapeutic development programs.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
An In-Depth Technical Guide to 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid: A Bifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, a heterobifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This document details the chemical and physical properties of this compound, its mechanism of action within a PROTAC, a representative experimental protocol for its conjugation, and a visualization of the general PROTAC-mediated protein degradation pathway. This guide is intended for researchers and professionals in drug discovery and development who are exploring targeted protein degradation strategies.
Core Compound Specifications
This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed with two distinct reactive moieties, enabling the covalent linkage of a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand. The structural features of this linker, including the PEG3 spacer, are designed to optimize the solubility, permeability, and spatial orientation of the resulting PROTAC molecule.
| Property | Data | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 2279944-67-9 | [2] |
| Molecular Formula | C₁₃H₂₄BrNO₆ | [1] |
| Molecular Weight | 370.24 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | -20°C, desiccated | [1] |
Mechanism of Action in PROTACs
The fundamental role of this compound is to serve as the architectural bridge within a PROTAC molecule. A PROTAC's mechanism of action is a catalytic process that hijacks the cell's natural protein disposal machinery.[4]
The process unfolds as follows:
-
Ternary Complex Formation: The PROTAC molecule, synthesized using the linker, simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary POI-PROTAC-E3 ligase complex.[4]
-
Ubiquitination: The proximity induced by the linker allows the E3 ligase to transfer ubiquitin molecules to the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides.
-
Catalytic Cycle: The PROTAC molecule is released upon degradation of the POI and can proceed to bind to another POI and E3 ligase, initiating another cycle of degradation.
The this compound linker is bifunctional, with each end possessing a distinct reactivity profile for the sequential or convergent synthesis of a PROTAC.
-
Carboxylic Acid Moiety: The terminal carboxylic acid can be activated (e.g., using EDC/NHS or HATU) to form a stable amide bond with a primary or secondary amine on the E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL ligands).[5]
-
α-Bromo Amide Moiety: The 2-bromo-2,2-dimethyl-acetamido group serves as a reactive handle for conjugation to the target protein ligand. The bromine atom is a good leaving group, susceptible to nucleophilic substitution, typically by a thiol (cysteine) or amine (lysine) residue on the protein-binding ligand.
The PEG3 spacer provides several advantages, including enhanced aqueous solubility of the final PROTAC, improved cell permeability, and the necessary flexibility and length to facilitate the productive formation of the ternary complex.
Representative Experimental Protocol for PROTAC Synthesis
While a specific published protocol using this compound for a named PROTAC is not available in the public domain, the following is a representative, two-step procedure for the synthesis of a PROTAC that can be adapted for this linker. This protocol assumes the use of an E3 ligase ligand with a free amine and a target protein ligand with a free amine or thiol.
Step 1: Coupling of the Linker to the E3 Ligase Ligand
-
Activation of the Carboxylic Acid: In an inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester of the linker.
-
Coupling Reaction: To the solution containing the activated linker, add the E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative with a free amine) (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting intermediate (E3 Ligand-Linker conjugate) by flash column chromatography.
Step 2: Conjugation of the E3 Ligand-Linker Intermediate to the Target Protein Ligand
-
Nucleophilic Substitution: Dissolve the purified E3 Ligand-Linker conjugate (1.0 eq) in a polar aprotic solvent like DMF.
-
Add the target protein ligand (containing a nucleophilic amine or thiol) (1.0 eq) and a suitable base (e.g., DIPEA or potassium carbonate) (2-3 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete, as monitored by LC-MS.
-
Final Purification: Upon completion, perform an aqueous work-up as described in Step 1. Purify the final PROTAC molecule by preparative HPLC to obtain the product with high purity.
Visualizing the PROTAC Mechanism and Experimental Workflow
The following diagrams illustrate the general PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating a novel PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Conclusion
This compound is a valuable and versatile tool in the rapidly advancing field of targeted protein degradation. Its bifunctional nature, combined with the favorable properties imparted by the PEG spacer, makes it a suitable candidate for the synthesis of effective PROTAC degraders. While the public domain currently lacks specific examples of its application in peer-reviewed literature, its commercial availability and rational design suggest its potential utility in ongoing and future drug discovery programs. The representative protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this linker into their PROTAC development pipelines. As the field of targeted protein degradation continues to expand, the importance of well-designed linkers like this compound will undoubtedly grow.
References
- 1. This compound, 2279944-67-9 | BroadPharm [broadpharm.com]
- 2. CAS Number Search List | AxisPharm [axispharm.com]
- 3. Bromo PEG | BroadPharm [broadpharm.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromoacetamido-PEG3-acid, 1807534-79-7 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid: A Core Component in Targeted Protein Degradation and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is a heterobifunctional chemical linker integral to the advancement of targeted therapeutics, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide elucidates the mechanism of action, core applications, and provides a framework for its use in experimental settings. The molecule's structure, featuring a reactive bromoacetamide group, a terminal carboxylic acid, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the covalent linkage of distinct molecular entities. Its primary function is not as a standalone therapeutic but as a critical architectural component that enables the proximity-induced degradation of target proteins or the targeted delivery of cytotoxic payloads.
Core Mechanism of Action
The utility of this compound is defined by its bifunctional nature. It possesses two distinct reactive ends connected by a PEG3 spacer, allowing for a two-step conjugation process.
-
Bromoacetamide Moiety: This functional group serves as a thiol-reactive handle. The bromine atom is an excellent leaving group, facilitating nucleophilic substitution by sulfhydryl groups (-SH) present in cysteine residues of proteins or peptides. This reaction forms a stable thioether bond.[1][2]
-
Carboxylic Acid Moiety: The terminal carboxylic acid can be activated to react with primary amine groups (-NH2), typically found on lysine (B10760008) residues or N-termini of proteins, as well as on synthetic ligands.[3] Activation is commonly achieved using carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like NHS (N-hydroxysuccinimide), to form a stable amide bond.[3]
-
PEG3 Spacer: The polyethylene glycol chain enhances the aqueous solubility of the linker and the resulting conjugate.[3][4] It also provides a flexible spacer of a defined length, which is crucial for optimizing the distance and orientation between the two conjugated molecules to ensure biological activity, particularly in the formation of a stable ternary complex in PROTACs.[5][6]
The core action of this linker is, therefore, to covalently connect two different molecules, thereby enabling a new, combined biological function.
Primary Application: PROTAC Synthesis
The most prominent application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[7]
A PROTAC consists of three parts:
-
A ligand that binds to the target POI.
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).
-
A linker that connects the two ligands.
This compound serves as this critical linker. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]
Caption: PROTAC mechanism of action facilitated by a linker.
Other Applications: Antibody-Drug Conjugates (ADCs)
The same chemical principles make this compound suitable for creating ADCs. In this context, the linker connects a monoclonal antibody, which provides targeting specificity to cancer cells, to a cytotoxic drug payload.[4] The carboxylic acid end can be used to attach the linker to the antibody (often via lysine residues), while the bromoacetamide end can react with a thiol-containing payload. The PEG chain can help improve the ADC's pharmacokinetic properties.[4]
Quantitative Data Analysis
The efficacy of a PROTAC is typically measured by:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[8]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax indicates greater efficacy.[8]
The following tables summarize data from studies on PROTACs targeting different proteins, illustrating how linker length (often varied by the number of PEG units) impacts degradation performance.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation (Data is illustrative, based on principles from cited literature)[7]
| PROTAC Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 16 | 3 | 96 |
| Alkyl/Ether | 20 | 29 | 76 |
Table 2: Impact of Linker Length on TBK1 Degradation (Data is illustrative, based on principles from cited literature)[7]
| PROTAC Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG-based | < 12 | Inactive | - |
| PEG-based | 21 | 3 | >95 |
| PEG-based | 29 | 292 | 76 |
These data highlight that an optimal linker length is crucial for forming a productive ternary complex and achieving potent protein degradation. A linker that is too short may cause steric hindrance, while one that is too long may fail to bring the proteins into the correct orientation for efficient ubiquitin transfer.[5]
Experimental Protocols
The following section provides detailed methodologies for the use of this compound in the synthesis of a PROTAC and the subsequent evaluation of its activity.
PROTAC Synthesis Workflow
This protocol describes a two-step synthesis of a hypothetical PROTAC, first by conjugating a POI ligand containing a primary amine, and then by conjugating an E3 ligase ligand containing a thiol group.
Caption: General workflow for PROTAC synthesis.
Protocol for Step 1: Amide Bond Formation (Carboxylic Acid Activation) [9]
-
Reagent Preparation: Equilibrate all reagents to room temperature. Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as DMF or DMSO.
-
Activation: Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the linker solution. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 30-60 minutes to form the NHS-activated ester.
-
Conjugation: In a separate vial, dissolve the amine-containing POI ligand (1 equivalent) in anhydrous DMF or DMSO. Add this solution dropwise to the activated linker solution.
-
Reaction: Add a non-nucleophilic base such as DIPEA (diisopropylethylamine, 3 equivalents) to the reaction mixture. Allow the reaction to proceed at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress using LC-MS to confirm the formation of the desired intermediate product.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify the crude product using flash column chromatography or preparative HPLC.
Protocol for Step 2: Thioether Bond Formation (Bromoacetamide Reaction)
-
Reagent Preparation: Dissolve the purified intermediate from Step 1 (1 equivalent) in a suitable solvent like DMF.
-
Conjugation: Dissolve the thiol-containing E3 ligase ligand (1.1 equivalents) in DMF and add it to the intermediate solution.
-
Reaction: Add a mild base such as DIPEA or potassium carbonate (2-3 equivalents) to facilitate the reaction. Stir the mixture at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Purification: Purify the final PROTAC product using preparative HPLC to achieve high purity. Characterize the final product by LC-MS and NMR.
Western Blot for Protein Degradation Analysis
This protocol is a standard method to quantify the degradation of a target protein in cells following treatment with the newly synthesized PROTAC.[8]
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., one that expresses the POI) in 6-well plates. Allow cells to reach 70-80% confluency. Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Normalize the protein concentration for all samples. Load equal amounts of total protein (e.g., 20-30 µg) onto a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[10]
Conclusion
This compound is a powerful and versatile chemical tool, not a therapeutic agent in itself, but an essential enabler of modern drug development strategies. Its well-defined reactive ends and hydrophilic spacer allow for the rational design and synthesis of complex biomolecules like PROTACs and ADCs. Understanding its chemical reactivity and the structural implications of its incorporation is fundamental for researchers aiming to create novel, potent, and selective targeted therapies. The systematic optimization of linkers, a process in which this molecule plays a key role, remains a critical step in advancing the field of targeted protein degradation and bioconjugation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Bromo PEG | BroadPharm [broadpharm.com]
- 3. Bromoacetamido-PEG3-acid, 1807534-79-7 | BroadPharm [broadpharm.com]
- 4. Bromoacetamido-PEG-Acid | Acid-PEG-Bromoacetamido | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. lifesensors.com [lifesensors.com]
A Technical Guide to 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid: A Versatile Linker for Bioconjugation and PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, a heterobifunctional linker with significant applications in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its physicochemical properties, and detail its primary applications. This guide will further provide exemplary experimental protocols for its use in protein modification and PROTAC synthesis, accompanied by visual diagrams of relevant pathways and workflows to facilitate a deeper understanding of its utility in modern drug discovery and development.
Introduction
This compound is a versatile chemical tool employed in the field of bioconjugation. It features a bromoacetamide group, which is reactive towards thiol moieties, and a terminal carboxylic acid that can be coupled to amine groups. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility to the linked molecules. A significant application of this linker is in the construction of PROTACs, which are novel therapeutic modalities designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2279944-67-9 | [1] |
| Molecular Formula | C13H24BrNO6 | [1] |
| Molecular Weight | 370.2 g/mol | [1] |
| Purity | Typically ≥95% | |
| Storage Conditions | -20°C | [1] |
| Shipping Conditions | Ambient Temperature | [1] |
Core Applications
The unique bifunctional nature of this compound makes it a valuable reagent for two primary applications: thiol-reactive bioconjugation and the synthesis of PROTACs.
Thiol-Reactive Bioconjugation
The bromoacetamide moiety of the linker is particularly useful for its reactivity towards the sulfhydryl (thiol) groups of cysteine residues in proteins and peptides. This reaction forms a stable thioether bond, allowing for the covalent attachment of the PEG linker and any molecule coupled to its carboxylic acid end to the protein of interest. This is a widely used strategy for modifying proteins to enhance their therapeutic properties, such as increasing their solubility or shielding them from proteolytic degradation.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can serve as this critical linker. The carboxylic acid can be coupled to the E3 ligase ligand, while the bromoacetamide can react with a thiol-containing handle on the POI ligand, or vice versa, to assemble the final PROTAC molecule. The PEG3 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
The following are detailed, exemplary protocols for the key applications of this compound.
Protocol for Thiol-Reactive PEGylation of a Protein
This protocol describes the conjugation of this compound to a protein containing a free cysteine residue.
Materials:
-
Protein with an accessible free cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (optional, for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or 2-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine is in a disulfide bond, pre-treat the protein with a 10-20 fold molar excess of a reducing agent like DTT or TCEP for 1-2 hours at room temperature. Remove the reducing agent using a desalting column immediately before PEGylation.
-
-
Linker Preparation:
-
Dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the aqueous reaction buffer to the desired final concentration.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by SDS-PAGE, where the PEGylated protein will show an increase in molecular weight.
-
-
Quenching:
-
Add a 50-100 fold molar excess of a quenching reagent (e.g., L-cysteine) to the reaction mixture to consume any unreacted bromoacetamide linker. Incubate for 1 hour at room temperature.
-
-
Purification:
-
Remove the excess linker and quenching reagent by size-exclusion chromatography or by dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
-
Protocol for the Synthesis of a PROTAC Molecule
This protocol provides a general workflow for the synthesis of a PROTAC using this compound as the linker. This example assumes the coupling of the carboxylic acid to an amine-containing E3 ligase ligand, followed by reaction of the bromoacetamide with a thiol-containing POI ligand.
Materials:
-
E3 ligase ligand with a free amine group
-
POI ligand with a free thiol group
-
This compound
-
Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and a tertiary amine base like DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Reaction buffer for thiol reaction: PBS, pH 7.2-7.5, or a similar buffer
-
Purification system: Preparative HPLC
Procedure: Step 1: Amide Coupling of Linker to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous solutions to remove excess reagents. Purify the resulting bromoacetamide-linker-E3 ligase ligand conjugate by flash chromatography or preparative HPLC.
Step 2: Conjugation to the POI Ligand
-
Dissolve the purified bromoacetamide-linker-E3 ligase ligand conjugate (1 equivalent) and the thiol-containing POI ligand (1.2 equivalents) in a suitable solvent system (e.g., a mixture of DMF and PBS buffer, pH 7.2-7.5).
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the formation of the final PROTAC molecule by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule using preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.
Visualizations
The following diagrams illustrate the key processes involving this compound.
Caption: The PROTAC mechanism of action.
Caption: A typical workflow for protein bioconjugation.
References
An In-depth Technical Guide on 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of therapeutic development, particularly in the realm of targeted protein degradation and bioconjugation, the role of linker molecules is paramount. These linkers are not merely spacers but are critical determinants of the efficacy, selectivity, and pharmacokinetic properties of novel drug candidates. This technical guide provides a comprehensive overview of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid , a heterobifunctional linker that has garnered significant interest for its utility in constructing Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.
This document will delve into the physicochemical properties of this linker, provide detailed, representative experimental protocols for its synthesis and conjugation, and explore its application in mediating protein degradation through a relevant signaling pathway.
Physicochemical Properties
This compound is a versatile chemical entity characterized by a bromoacetamide group at one terminus and a carboxylic acid at the other, separated by a polyethylene (B3416737) glycol (PEG) spacer. The gem-dimethyl substitution on the acetyl group provides steric hindrance that can influence reactivity and stability.
| Property | Value | Reference |
| Molecular Weight | 370.2 g/mol | [1] |
| Molecular Formula | C₁₃H₂₄BrNO₆ | |
| CAS Number | 2279944-67-9 | |
| Appearance | Varies (typically a solid or oil) | - |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | - |
| Purity | Typically >95% | - |
Core Applications in Drug Development
The unique bifunctional nature of this compound makes it an invaluable tool in several advanced drug development applications:
-
PROTAC Synthesis: This linker is ideally suited for the construction of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The bromoacetamide moiety can be used to covalently attach to a ligand for the target protein (warhead), often by reacting with a cysteine residue, while the carboxylic acid can be coupled to a ligand for an E3 ligase (e.g., VHL or Cereblon).[2] The PEG3 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
-
Antibody-Drug Conjugates (ADCs): In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The bromoacetamide group can react with cysteine residues on the antibody, while the carboxylic acid can be conjugated to the drug molecule.
-
Bioconjugation and Surface Modification: The dual reactivity of the linker allows for its use in a variety of bioconjugation applications, such as immobilizing proteins or other biomolecules onto surfaces or nanoparticles.
Experimental Protocols
The following sections provide detailed, representative protocols for the synthesis and application of this compound.
Representative Synthesis of this compound
Materials:
-
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
-
2-Bromo-2-methylpropanoyl bromide
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Acylation of the Amino-PEG3-Boc.
-
Dissolve tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected intermediate.
-
-
Step 2: Deprotection of the Carboxylic Acid.
-
Dissolve the Boc-protected intermediate from Step 1 in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product is this compound, which can be further purified by preparative HPLC if necessary.
-
Protocol for Conjugation to a Cysteine-Containing Peptide/Protein
This protocol describes the reaction of the bromoacetamide moiety of the linker with a thiol group on a cysteine residue.
Materials:
-
This compound
-
Cysteine-containing peptide or protein
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Size-exclusion chromatography (SEC) column or dialysis tubing
Procedure:
-
Preparation of Reagents:
-
Dissolve the cysteine-containing peptide/protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the linker stock solution to the peptide/protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4 °C with gentle agitation.
-
The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis against PBS.
-
Protocol for Amide Bond Formation with an Amine-Containing Molecule
This protocol details the coupling of the carboxylic acid group of the linker to a primary amine, a common step in constructing PROTACs where the amine-containing molecule is an E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a derivative of thalidomide (B1683933) or VHL ligand)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
DIPEA
-
Preparative HPLC system
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-ester intermediate.
-
-
Coupling Reaction:
-
To the activated linker solution, add the amine-containing molecule (1.0-1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
The final product is purified by preparative HPLC.
-
Signaling Pathway and Mechanism of Action: PROTAC-Mediated BRD4 Degradation
A prominent application of linkers like this compound is in the development of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, including c-MYC.[4] A PROTAC utilizing this linker would facilitate the degradation of BRD4, thereby inhibiting cancer cell proliferation.
Workflow for a BRD4-Targeting PROTAC
The following diagram illustrates the general workflow for synthesizing and evaluating a BRD4-targeting PROTAC that could employ our linker of interest.
PROTAC-Mediated BRD4 Degradation Pathway
The mechanism of action for a BRD4-targeting PROTAC is a cyclical process that leverages the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the expected solubility characteristics of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, a PROTAC linker. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines its anticipated behavior based on its structural components and furnishes a comprehensive experimental protocol for its empirical determination.
Introduction and Expected Solubility Profile
This compound is a bifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure comprises three key components that dictate its solubility: a bromo-dimethyl-acetamide group, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. The PEG spacer is intentionally included in such linkers to enhance solubility in aqueous media[1].
Expected Solubility:
-
Aqueous Media: The presence of the hydrophilic PEG chain and the terminal carboxylic acid suggests good solubility in aqueous buffers. The solubility is expected to be pH-dependent; it will be significantly higher in neutral to basic aqueous solutions (pH > 7) where the carboxylic acid is deprotonated to its carboxylate form. In acidic solutions (pH < 4), the protonated carboxylic acid is less polar, which will likely decrease aqueous solubility.
-
Polar Organic Solvents: Based on the general properties of PEGylated molecules and acetamides, the compound is expected to be soluble in polar organic solvents.[2][3] This includes solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695).[4]
-
Non-polar Organic Solvents: Solubility is expected to be limited in non-polar solvents such as hexanes or toluene, owing to the polar PEG chain and carboxylic acid functional group.
While specific quantitative data is not available in the public domain, the qualitative solubility profile can be summarized as follows.
| Solvent Class | Expected Solubility | Rationale |
| Aqueous Buffers (pH > 7) | High | The hydrophilic PEG chain and the deprotonated, highly polar carboxylate group promote strong interactions with water. |
| Aqueous Buffers (pH < 4) | Moderate to Low | The carboxylic acid is protonated and less polar, reducing its contribution to water solubility. |
| Polar Aprotic Solvents | High | Solvents like DMSO and DMF are excellent solvents for a wide range of organic molecules, including those with polar functional groups.[4][5] |
| Polar Protic Solvents | High to Moderate | Solvents like ethanol and methanol (B129727) should readily dissolve the compound due to hydrogen bonding with the PEG chain and carboxylic acid.[4][6] |
| Non-polar Solvents | Low | The principle of "like dissolves like" suggests that the polar nature of the molecule will prevent significant dissolution in non-polar environments.[6] |
Experimental Protocol for Equilibrium Solubility Determination
The most widely accepted and accurate method for determining the equilibrium solubility of a compound is the shake-flask method .[4][7] This protocol provides a robust framework for researchers to quantify the solubility of this compound in various solvents.
Objective: To determine the saturation solubility of the target compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, 0.1 M Citrate Buffer pH 4.0, DMSO, Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Solvent Addition: Add a precise, known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the mixture for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. To ensure complete separation of the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining microscopic particles, filter the supernatant using a syringe filter.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The final solubility is typically expressed in units such as mg/mL or µg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
References
- 1. Bromoacetamido-PEG3-acid, 1807534-79-7 | BroadPharm [broadpharm.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. benchchem.com [benchchem.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Synthesis of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic pathway, provides detailed experimental protocols, and presents relevant chemical data in a structured format to support researchers in the fields of medicinal chemistry and drug discovery.
Overview of the Synthetic Pathway
The synthesis of this compound is primarily achieved through a straightforward acylation reaction. The core of this process involves the formation of a stable amide bond between the primary amine of an amino-PEG3-acid derivative and an activated form of 2-bromo-2,2-dimethylacetic acid. This method is favored for its efficiency and the commercial availability of the starting materials.
The overall synthetic strategy can be broken down into two principal stages:
-
Activation of 2-Bromo-2,2-dimethylacetic Acid: The carboxylic acid is converted into a more reactive species to facilitate amide bond formation. A common and effective method for this activation is the use of carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). This in situ activation generates a highly reactive NHS ester.
-
Amide Coupling Reaction: The activated 2-bromo-2,2-dimethylacetic acid is then reacted with the free amine of an amino-PEG3-acid, leading to the formation of the desired product.
Physicochemical and Quantitative Data
The key compounds involved in the synthesis of this compound are detailed below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| 2-Bromo-2,2-dimethylacetic acid | C₅H₉BrO₂ | 181.03 | 23877-12-5 | Starting material; requires activation. |
| Amino-PEG3-acid | C₉H₁₉NO₅ | 221.25 | 784105-33-5 | Key intermediate with a free amine for coupling. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₉H₁₇N₃ | 155.25 | 1892-57-5 | Carbodiimide coupling agent. |
| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 | 6066-82-6 | Activating agent used with EDC. |
| This compound | C₁₃H₂₄BrNO₆ | 370.24 | 2279944-67-9 | Final Product. [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
-
2-Bromo-2,2-dimethylacetic acid
-
Amino-PEG3-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)
Synthesis of this compound
Step 1: Activation of 2-Bromo-2,2-dimethylacetic Acid
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-bromo-2,2-dimethylacetic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
To this solution, add N-hydroxysuccinimide (NHS) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC).
Step 2: Amide Coupling Reaction
-
In a separate flame-dried flask, dissolve amino-PEG3-acid (1.0 equivalent) in a mixture of anhydrous DCM and a small amount of anhydrous DMF to ensure complete dissolution.
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents) to the amino-PEG3-acid solution.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the activated 2-bromo-2,2-dimethylacetic acid-NHS ester solution from Step 1 to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-16 hours).
Step 3: Work-up and Purification
-
After the reaction is complete (as monitored by TLC or LC-MS), dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography. A gradient elution system, for example, starting with ethyl acetate/hexanes and gradually increasing the polarity with methanol, is typically effective for separating the desired PEGylated product.
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound as a viscous oil or solid.
Visualizations
Synthetic Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
References
In-Depth Technical Guide: 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds to a POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[1][2]
This guide focuses on 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid , a bifunctional linker designed for PROTAC synthesis. This linker incorporates a polyethylene (B3416737) glycol (PEG) chain, which is known to enhance the aqueous solubility of PROTACs.[2][3] The molecule features a bromoacetamide group for covalent linkage and a carboxylic acid for amide bond formation, offering flexibility in PROTAC design and synthesis.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for its effective application in PROTAC development.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₄BrNO₆ | [4] |
| Molecular Weight | 370.2 g/mol | [4] |
| CAS Number | 2279944-67-9 | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | N/A |
PROTAC Synthesis Utilizing this compound
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a representative experimental protocol for the conjugation of a POI ligand (containing a primary or secondary amine) and an E3 ligase ligand (containing a hydroxyl or amine group that can be functionalized to a nucleophile).
Experimental Protocol: PROTAC Synthesis
Step 1: Amide Coupling of POI Ligand to the Linker
-
Dissolution: Dissolve the amine-containing POI ligand (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.
Step 2: Conjugation of the E3 Ligase Ligand
-
Nucleophilic Substitution: Dissolve the POI-linker intermediate (1.0 eq) and the nucleophile-containing E3 ligase ligand (e.g., a hydroxyl group on a pomalidomide (B1683931) analog) (1.2 eq) in an anhydrous polar aprotic solvent like DMF.
-
Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq) to facilitate the nucleophilic substitution reaction with the bromoacetamide group.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up as described in Step 1. Purify the final PROTAC molecule by preparative HPLC to achieve high purity.
Evaluation of PROTAC Activity
Once synthesized, the efficacy of the PROTAC needs to be evaluated. This typically involves a series of in vitro assays to determine its ability to induce the degradation of the target protein.
Experimental Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of protein degradation.
Quantitative Analysis of PROTAC Performance
The data obtained from Western blot analysis can be used to determine key performance indicators of the PROTAC, such as the DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation).
Hypothetical Performance Data for a PROTAC Utilizing the Linker
| Parameter | Value |
| DC₅₀ | 50 nM |
| Dₘₐₓ | >90% |
| Binding Affinity (POI) | 100 nM (Kᵢ) |
| Binding Affinity (E3 Ligase) | 500 nM (Kᵢ) |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific data for PROTACs using this compound is not widely available in the public domain.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Conclusion
This compound represents a valuable tool for the synthesis of PROTACs. Its PEGylated structure can impart favorable solubility properties, while its bifunctional nature allows for versatile conjugation strategies. The rational design and synthesis of PROTACs using such linkers, followed by rigorous biological evaluation, are crucial steps in the development of novel protein-degrading therapeutics. While specific performance data for this particular linker is limited in publicly accessible literature, the provided protocols and conceptual frameworks offer a solid foundation for its application in targeted protein degradation research.
References
An In-depth Technical Guide to Bifunctional PEG Linkers for Researchers, Scientists, and Drug Development Professionals
Introduction to Bifunctional PEG Linkers
Polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation and drug delivery, offering a versatile approach to covalently connect two or more molecular entities. These synthetic polymers, composed of repeating ethylene (B1197577) oxide units, are prized for their hydrophilicity, biocompatibility, and low immunogenicity.[1][2] Bifunctional PEG linkers, possessing reactive functional groups at both ends of the polymer chain, are particularly valuable for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), and for the functionalization of nanoparticles and surfaces.[3][4]
The incorporation of a PEG linker can significantly enhance the therapeutic properties of a molecule by improving its solubility and stability, extending its circulation half-life, and minimizing non-specific interactions.[1][2][5] The length and architecture of the PEG chain can be precisely tailored to optimize the pharmacokinetic and pharmacodynamic profile of the resulting conjugate.[6] This guide provides a comprehensive technical overview of bifunctional PEG linkers, covering their fundamental properties, classification, and applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Concepts and Properties
Bifunctional PEG linkers are broadly classified into two main categories based on the identity of their terminal functional groups:
-
Homobifunctional PEGs: These linkers possess two identical functional groups (X-PEG-X) and are primarily used for crosslinking similar molecules or for creating polymers.[7][8]
-
Heterobifunctional PEGs: These linkers have two different functional groups (X-PEG-Y), enabling the sequential and controlled conjugation of two distinct molecules.[6][8][9][10][11] This targeted approach is crucial for the synthesis of complex bioconjugates like ADCs.[6][10]
The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated, such as primary amines (-NH2) on lysine (B10760008) residues of proteins or sulfhydryl groups (-SH) on cysteine residues. Common reactive moieties include N-hydroxysuccinimide (NHS) esters for targeting amines and maleimides for targeting thiols.[4]
Data Presentation: Physicochemical Properties of Bifunctional PEG Linkers
The selection of an appropriate bifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables summarize the key physicochemical properties of a selection of commercially available heterobifunctional PEG linkers, providing a basis for comparison and selection.
Table 1: Properties of Amine-reactive and Thiol-reactive Heterobifunctional PEG Linkers
| Linker Name | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |
| MAL-PEG4-NHS | Maleimide | NHS ester | 25.7 | 425.39 |
| MAL-PEG8-NHS | Maleimide | NHS ester | 40.1 | 601.61 |
| MAL-PEG12-NHS | Maleimide | NHS ester | 54.5 | 777.83 |
| Azide-PEG4-NHS | Azide | NHS ester | 24.3 | 388.37 |
| Alkyne-PEG4-NHS | Alkyne | NHS ester | 24.1 | 387.38 |
Table 2: Properties of Carbonyl-reactive and Carboxyl-reactive Heterobifunctional PEG Linkers
| Linker Name | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |
| Hydrazide-PEG4-Biotin | Hydrazide | Biotin | 30.5 | 518.65 |
| Aminooxy-PEG3-Azide | Aminooxy | Azide | 19.1 | 248.26 |
| COOH-PEG4-Azide | Carboxylic Acid | Azide | 26.2 | 305.29 |
| COOH-PEG8-Maleimide | Carboxylic Acid | Maleimide | 42.0 | 564.56 |
Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
The length of the PEG linker in an ADC can significantly influence its therapeutic efficacy. Longer PEG linkers can improve the solubility of hydrophobic drug payloads, leading to better pharmacokinetic profiles and reduced clearance.[12] However, an excessively long linker might negatively impact the ADC's cytotoxicity.[12] The following table presents a summary of quantitative data from preclinical studies illustrating the effect of PEG linker length on key ADC parameters.
Table 3: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| PEG Linker Length | Clearance (mL/day/kg) | In Vitro Cytotoxicity (IC50, ng/mL) | In Vivo Tumor Growth Inhibition (%) |
| No PEG | 15 | 10 | 11 |
| PEG2 | 10 | 12 | 35-45 |
| PEG4 | 7 | 15 | 35-45 |
| PEG8 | 5 | 20 | 75-85 |
| PEG12 | 5 | 25 | 75-85 |
| PEG24 | 5 | 30 | 75-85 |
Data adapted from multiple sources and represents a generalized trend. Actual values are dependent on the specific antibody, payload, and tumor model.
Drug Solubility Enhancement and Release Kinetics
Bifunctional PEG linkers are instrumental in improving the solubility of poorly water-soluble drugs and enabling controlled drug release.[1][2][13][14][15]
Table 4: Enhancement of Drug Solubility through PEGylation
| Drug | PEGylation Strategy | Fold Increase in Aqueous Solubility |
| Paclitaxel | 2'-PEG ester | >165,260 |
| Paclitaxel | PEG-VC-PABC-PTX prodrug | ~1000 |
| Paclitaxel | PEGylated liposomal formulation | - |
Data compiled from various studies.[13][16]
Cleavable linkers, which are designed to break under specific physiological conditions (e.g., acidic pH in the tumor microenvironment or the presence of specific enzymes), are crucial for targeted drug release.[15][17][18][19]
Table 5: pH-Dependent Release from Hydrazone-Based PEG Linkers
| Hydrazone Linker Type | pH | Half-life of Release |
| Aliphatic aldehyde-derived | 7.4 | Stable |
| 5.5 | < 2 minutes | |
| Aromatic aldehyde-derived | 7.4 | > 72 hours |
| 5.5 | > 48 hours | |
| Acyl acetophenone (B1666503) hydrazone | 7.4 | Stable |
| 4.5 - 5.5 | Rapid Release |
Data adapted from studies on hydrazone linkage chemistry.[5][18][]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of bifunctional PEG linkers. The following sections provide step-by-step methodologies for key experiments.
Protocol 1: Antibody PEGylation using an NHS-Ester Functionalized PEG
This protocol describes a general method for conjugating an amine-reactive PEG linker to an antibody.[6][16][21][22]
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Amine-reactive bifunctional PEG (e.g., NHS-PEG-X)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
PEG Linker Preparation: Immediately before use, dissolve the NHS-PEG-X linker in DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: a. Bring the antibody solution and the PEG linker solution to room temperature. b. Add a 20-fold molar excess of the PEG linker solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG linker. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the PEGylated antibody from unreacted PEG and byproducts using Size-Exclusion Chromatography (see Protocol 2).
Protocol 2: Purification of PEGylated Antibody by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an effective method for purifying larger PEGylated antibodies from smaller, unreacted PEG linkers and other impurities.[11][23][24][25]
Materials:
-
SEC column (e.g., Superdex 200 Increase 10/300 GL or equivalent)
-
HPLC or FPLC system
-
Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenched PEGylation reaction mixture
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the quenched reaction mixture at 10,000 x g for 10 minutes to remove any precipitates.
-
Injection: Inject an appropriate volume of the clarified supernatant onto the equilibrated SEC column. The injection volume should not exceed 2% of the total column volume to ensure optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile at 280 nm. The PEGylated antibody, having a larger hydrodynamic radius, will elute first, followed by the unconjugated antibody, and finally the smaller, unreacted PEG linker and other small molecules. Collect fractions corresponding to the PEGylated antibody peak.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or LC-MS to confirm the purity and identity of the PEGylated antibody.
Protocol 3: Characterization of PEGylated Antibodies by LC-MS
LC-MS is a powerful technique for characterizing PEGylated antibodies, allowing for the determination of the degree of PEGylation and the drug-to-antibody ratio (DAR) in the case of ADCs.[26][27][28][29][30]
Materials:
-
Purified PEGylated antibody sample
-
Reverse-phase HPLC column suitable for proteins (e.g., C4 or C8)
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Deconvolution software
Procedure:
-
Sample Preparation: Dilute the purified PEGylated antibody to a concentration of approximately 1 mg/mL in an appropriate buffer. For DAR analysis of cysteine-linked ADCs, the sample may be reduced prior to analysis. Deglycosylation may also be performed to simplify the mass spectrum.[28]
-
LC Separation: a. Equilibrate the reverse-phase column with Mobile Phase A. b. Inject the sample onto the column. c. Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at an appropriate flow rate.
-
MS Analysis: a. Acquire mass spectra in positive ion mode over a mass range appropriate for the expected charge states of the PEGylated antibody. b. Use electrospray ionization (ESI) as the ionization source.
-
Data Analysis: a. Process the raw mass spectrum using a deconvolution algorithm to obtain the zero-charge mass spectrum. b. The deconvoluted spectrum will show a distribution of peaks corresponding to the antibody with different numbers of attached PEG-drug conjugates. c. Calculate the average DAR by integrating the peak areas of each species and determining the weighted average.[27][28]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the application of bifunctional PEG linkers.
Caption: HER2 signaling pathway and mechanism of action of an anti-HER2 ADC.[9][21][31][32][33]
Caption: Comprehensive workflow for ADC development.[3][7][24]
Conclusion
Bifunctional PEG linkers are a cornerstone of modern bioconjugation and drug delivery, providing a powerful means to enhance the therapeutic potential of a wide range of molecules. Their ability to improve solubility, stability, and pharmacokinetic profiles, coupled with the potential for controlled drug release, makes them invaluable tools for researchers, scientists, and drug development professionals. A thorough understanding of the different types of bifunctional PEG linkers, their physicochemical properties, and the methodologies for their application and characterization is crucial for the rational design and development of next-generation bioconjugates with improved efficacy and safety. The continued innovation in PEG linker technology will undoubtedly pave the way for novel therapeutic strategies and advancements in medicine.
References
- 1. chempep.com [chempep.com]
- 2. sketchviz.com [sketchviz.com]
- 3. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 4. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. heterobifunctional pegs [jenkemusa.com]
- 6. youtube.com [youtube.com]
- 7. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 8. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Glyoxylic Hydrazone Linkage-Based PEG Hydrogels for Covalent Entrapment and Controlled Delivery of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 15. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scilit.com [scilit.com]
- 21. waters.com [waters.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by LC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 24. Versatile intact LC-MS method for evaluating the drug-antibody ratio and drug load distribution of antibody-drug conjugates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. interchim.fr [interchim.fr]
- 28. researchgate.net [researchgate.net]
- 29. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Enhancing Therapeutic Antibody Discovery with Cross-Platform Workflows | The Scientist [the-scientist.com]
- 32. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Expedited Workflows for Novel Antibody Discovery | Thermo Fisher Scientific - HK [thermofisher.com]
The Pivotal Role of PEG3 Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]
The linker is far more than a passive spacer; its length, composition, flexibility, and attachment points critically influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][5] Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their favorable physicochemical properties.[4][6] This technical guide provides an in-depth exploration of the role of the tri-ethylene glycol (PEG3) linker in TPD, offering quantitative data, detailed experimental protocols, and visual diagrams to inform the rational design of next-generation protein degraders.
Core Principles of PEG3 Linkers in PROTACs
The PEG3 linker, composed of three repeating ethylene (B1197577) glycol units, offers a unique combination of hydrophilicity, flexibility, and a defined length that significantly impacts the performance of a PROTAC.
Structure and Physicochemical Properties:
The chemical structure of a basic PEG3 linker is OCCOCCOCC. This structure imparts several key properties:
-
Hydrophilicity: The ether oxygens in the PEG chain are hydrogen bond acceptors, which increases the water solubility of the often large and hydrophobic PROTAC molecule.[4][7] Improved solubility is crucial for good bioavailability and can prevent aggregation.[8]
-
Flexibility: The rotatable ether bonds provide the linker with significant conformational flexibility.[9] This "worm-like" flexibility allows the PROTAC to adopt various conformations, which can be critical for achieving a productive ternary complex between the target protein and the E3 ligase.[9]
-
Length: A PEG3 linker provides a specific spatial separation of approximately 10-12 atoms between the two ligands.[10] This distance is often within the optimal range for inducing productive ubiquitination for many target-E3 ligase pairs.[10]
Impact on PROTAC Function:
The properties of the PEG3 linker directly influence several key aspects of PROTAC function:
-
Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] The flexibility and length of the PEG3 linker are critical in allowing the two proteins to come together in an orientation that favors ubiquitin transfer.[9]
-
Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow them to adopt conformations that shield their polar surface area, thereby improving permeability compared to more rigid linkers.[11][] However, shorter alkyl linkers have also been shown to improve permeability in some cases.[11]
-
Degradation Efficacy: The stability of the ternary complex, which is influenced by the linker, directly correlates with the efficiency of target protein ubiquitination and subsequent degradation.[9] This is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[6]
Data Presentation: Quantitative Analysis of Linker Impact
The choice of linker significantly impacts the degradation efficiency and physicochemical properties of a PROTAC. The following tables summarize quantitative data from various studies, comparing PEG3 linkers to other linker types.
Table 1: Impact of Linker Type and Length on BRD4 Degradation
| PROTAC | Linker Composition | Approx. Linker Length (atoms) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound A | PEG/Hydrocarbon | 11 | BRD4 | MDA-MB-231 | 62 | >90 | [10] |
| Compound B | Piperazine-containing | 14 | BRD4 | MDA-MB-231 | 60 | >90 | [10] |
| PROTAC with 0 PEG units | Direct Linkage | ~4-6 | BRD4 | H661 | <500 | >90 | [13] |
| PROTAC with 1 PEG unit | PEG1 | ~7-9 | BRD4 | H661 | >5000 | ~50 | [13] |
| PROTAC with 2 PEG units | PEG2 | ~10-12 | BRD4 | H661 | >5000 | ~60 | [13] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: Comparative Physicochemical and Permeability Data of PROTACs
| PROTAC | Linker Type | cLogP | TPSA (Ų) | HBD | HBA | PAMPA Permeability (Pe) (10⁻⁶ cm/s) | Reference |
| PROTAC with 1-unit PEG linker | PEG1 | - | - | - | - | 0.005 | [11] |
| PROTAC with alkyl linker | Alkyl | - | - | - | - | 0.002 | [11] |
| MZ1 (contains PEG linker) | PEG4 | 3.8 | 211.3 | 4 | 14 | 0.6 | [11] |
| AT1 (contains PEG linker) | PEG1 | 4.1 | 194.3 | 5 | 11 | 0.005 | [11] |
Note: HBD = Hydrogen Bond Donors; HBA = Hydrogen Bond Acceptors. Data is illustrative and compiled from various sources.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PROTACs containing PEG3 linkers.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a PEG3 Linker (JQ1-PEG3-thalidomide)
This protocol describes a general method for the synthesis of a PROTAC targeting BRD4, using JQ1 as the warhead, a PEG3 linker, and thalidomide (B1683933) as the E3 ligase ligand for Cereblon (CRBN).
Materials:
-
(+)-JQ1 with a suitable functional group for linker attachment (e.g., a carboxylic acid)
-
Thalidomide-O-PEG3-alcohol
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for functional group conversion (e.g., mesyl chloride, triethylamine (B128534) if converting the alcohol to a leaving group)
-
Silica (B1680970) gel for column chromatography
-
HPLC system for purification
Procedure:
-
Activation of JQ1 Carboxylic Acid:
-
Dissolve JQ1-acid (1 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.), HOBt (1.1 eq.), and DIPEA (2 eq.).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Modification of Thalidomide-O-PEG3-alcohol (if necessary):
-
To attach to an activated acid, the terminal alcohol of Thalidomide-O-PEG3-alcohol needs to be converted to an amine. This can be achieved through a two-step process: mesylation followed by substitution with an azide (B81097) and subsequent reduction.
-
Alternatively, if the JQ1 derivative has a leaving group, the alcohol on the PEG3 linker can be used as a nucleophile.
-
-
Coupling Reaction:
-
Add Thalidomide-O-PEG3-amine (1 eq.) to the activated JQ1 solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography followed by preparative HPLC to obtain the pure JQ1-PEG3-thalidomide PROTAC.
-
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents and the cell line of interest
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Caco-2 Permeability Assay
This cell-based assay is used to assess the permeability of a PROTAC across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.[14]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
PROTAC compound
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
At various time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the PROTAC.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters.
-
Protocol 4: Kinetic Solubility Assay
This assay determines the solubility of a PROTAC in an aqueous buffer over time.
Materials:
-
PROTAC compound
-
DMSO
-
Aqueous buffer (e.g., PBS)
-
96-well plates
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Sample Preparation:
-
Prepare a high-concentration stock solution of the PROTAC in DMSO.
-
Perform serial dilutions of the stock solution in a 96-well plate.
-
-
Assay:
-
Transfer a small volume of the DMSO solutions to another 96-well plate containing the aqueous buffer.
-
Incubate the plate at room temperature, and monitor for precipitation over time by measuring turbidity or by taking aliquots, filtering, and measuring the concentration of the soluble compound by UV spectroscopy or LC-MS.
-
-
Data Analysis:
-
The kinetic solubility is the concentration of the compound that remains in solution at a specific time point.
-
Protocol 5: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[13]
Materials:
-
SPR instrument and sensor chips
-
Purified target protein and E3 ligase
-
PROTAC compound
-
Running buffer
Procedure:
-
Immobilization:
-
Immobilize either the target protein or the E3 ligase onto the surface of a sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD).
-
Inject a series of concentrations of the other protein partner (the one not immobilized) to confirm there is no direct interaction.
-
-
Ternary Complex Analysis:
-
Inject a mixture of the PROTAC and the non-immobilized protein over the sensor surface.
-
The formation of the ternary complex will result in a larger binding response compared to the binary interaction.
-
By analyzing the kinetics of association and dissociation, the stability of the ternary complex can be determined.
-
-
Data Analysis:
-
Calculate the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
The cooperativity of ternary complex formation can be assessed by comparing the binding affinity of the PROTAC in the presence and absence of the third component.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflows
The following diagrams, created using the Graphviz (DOT language), illustrate the key signaling pathway for PROTAC-mediated protein degradation and the workflows for essential experiments.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for SPR analysis.
Conclusion
The PEG3 linker represents a versatile and effective tool in the design of PROTACs for targeted protein degradation. Its inherent hydrophilicity, flexibility, and optimal length contribute significantly to the formation of stable and productive ternary complexes, leading to efficient protein degradation. The choice of linker, however, is not a one-size-fits-all solution and must be empirically optimized for each specific target and E3 ligase pair. This technical guide has provided a comprehensive overview of the core principles of PEG3 linkers, quantitative data illustrating their impact, and detailed experimental protocols for their synthesis and evaluation. By leveraging this information, researchers can make more informed decisions in the rational design of novel and effective PROTACs, ultimately accelerating the development of this promising new class of therapeutics.
References
- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medium.com [medium.com]
Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the known properties and recommended safety protocols for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid. As a definitive Safety Data Sheet (SDS) for this specific compound is not publicly available, this document compiles information from suppliers and extrapolates safety measures from structurally related compounds. It is imperative for all users to obtain and consult the official SDS from their supplier before commencing any work and to conduct a thorough, substance-specific risk assessment.
Core Compound Information
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule. Such compounds are frequently utilized in bioconjugation and the development of antibody-drug conjugates (ADCs) and PROTACs. The bromoacetamido group provides a reactive site for conjugation, typically with thiol groups on biomolecules.[1][2]
| Property | Value | Source |
| Chemical Name | This compound | BroadPharm[3] |
| CAS Number | 2279944-67-9 | BroadPharm[3] |
| Molecular Formula | C13H24BrNO6 | BroadPharm[3] |
| Molecular Weight | 370.2 g/mol | BroadPharm[3] |
| Recommended Storage | -20°C | BroadPharm[3] |
Extrapolated Hazard Identification and Safety Data
The following information is derived from the safety data of similar bromoacetamide compounds. These hazards should be considered potential risks when handling this compound until a specific SDS is available.
General Hazards of Bromoacetamide Compounds:
-
Toxicity: Bromoacetamide compounds can be harmful if swallowed, inhaled, or in contact with skin.[4] For instance, 2-bromoacetamide (B1266107) is classified as toxic if swallowed and causes severe skin burns and eye damage.[5][6]
-
Irritation: These compounds are often irritating to the eyes, respiratory system, and skin.[4][7]
| Hazard Category | Potential Effects based on Related Compounds |
| Acute Oral Toxicity | Harmful or toxic if swallowed.[4][6] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns.[4][5][7] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[4][5][7] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or aerosols.[4][7] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is paramount when working with this and any other research chemical. The following guidelines are based on standard laboratory practices for hazardous substances.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE):
The use of appropriate PPE is the final and a critical barrier against exposure.
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory.[4]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in accordance with institutional and regulatory guidelines.[4]
First Aid Measures
In the event of accidental exposure, immediate action is crucial. The following first aid recommendations are based on protocols for bromoacetamide compounds.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Storage and Disposal
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. The recommended storage temperature is -20°C.[3][4]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Visualized Workflows and Relationships
To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.
Caption: A generalized workflow for the safe handling of research chemicals.
Caption: Key first aid steps following accidental chemical exposure.
References
- 1. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 2. Bromo PEG | BroadPharm [broadpharm.com]
- 3. This compound, 2279944-67-9 | BroadPharm [broadpharm.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid literature review
An In-depth Technical Guide to 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterobifunctional chemical linker integral to the advancement of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure incorporates a reactive bromoacetamide group, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a terminal carboxylic acid, providing a versatile platform for the covalent conjugation of biomolecules. This guide provides a comprehensive review of its properties, general applications, and representative experimental protocols derived from analogous structures, offering a technical resource for researchers in drug development.
Introduction
The precise targeting of disease-implicated proteins is a central goal in modern drug discovery. Bifunctional molecules such as PROTACs and ADCs have emerged as powerful modalities to achieve this. The linker connecting the targeting moiety to the functional payload is a critical determinant of the conjugate's efficacy, stability, and physicochemical properties. Polyethylene glycol (PEG) linkers are widely used due to their ability to enhance solubility, reduce immunogenicity, and provide flexible spacing.[1][2] this compound is a specific iteration of such a linker, designed for controlled, sequential conjugation reactions.
Physicochemical Properties
Quantitative data for this compound is primarily available from commercial suppliers. The following table summarizes its key physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₄BrNO₆ | [3] |
| Molecular Weight | 370.24 g/mol | [3][4] |
| CAS Number | 2279944-67-9 | [3] |
| Appearance | Varies (Typically a solid or oil) | Supplier Data |
| Purity | ≥95% | Supplier Data |
| Storage Conditions | -20°C | [3] |
Core Chemistry and Reactivity
The utility of this compound stems from its two distinct reactive handles: the bromoacetamide group and the carboxylic acid.
-
Bromoacetamide Group: The bromoacetyl moiety is a reactive electrophile that readily undergoes nucleophilic substitution with thiol (sulfhydryl) groups, such as those found on cysteine residues in proteins.[5] This thiol-alkylation reaction forms a stable thioether bond and is most efficient at a pH range of 6.5-7.5.[6] The two methyl groups adjacent to the bromine atom provide steric hindrance that can influence the reaction kinetics compared to a standard bromoacetamide.
-
Carboxylic Acid Group: The terminal carboxylic acid provides a versatile handle for conjugation to primary or secondary amines. This reaction requires activation of the carboxyl group, typically using carbodiimide (B86325) chemistry (e.g., with EDC) or by converting it to a more reactive species like an N-hydroxysuccinimide (NHS) ester.[7] The resulting amide bond is highly stable.
This dual reactivity allows for a directed, two-step conjugation strategy, which is fundamental to the synthesis of heterobifunctional molecules like PROTACs.
Key Applications
PROTAC Synthesis
PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] this compound serves as a linker to connect the target protein ligand to the E3 ligase ligand. The PEG3 spacer is crucial for spanning the distance between the two proteins to enable the formation of a stable ternary complex.[1][2]
Below is a diagram illustrating the general workflow for synthesizing a PROTAC using a bromo-PEG-acid linker.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 2279944-67-9 | BroadPharm [broadpharm.com]
- 4. Bromo PEG | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugates of Peptides and Proteins to Polyethylene Glycols | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the two-step conjugation of the heterobifunctional linker, 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, to a protein or antibody. This linker is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted biotherapeutics. The protocol outlines the activation of the carboxylic acid moiety for conjugation to an amine-containing molecule (e.g., a small molecule drug or payload) and the subsequent reaction of the bromoacetamide group with a thiol, typically a cysteine residue on an antibody.
Overview of the Conjugation Process
The conjugation strategy involves two primary chemical reactions:
-
Amine Coupling via EDC/NHS Chemistry: The terminal carboxylic acid of the PEG linker is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This creates a more stable NHS ester intermediate that readily reacts with primary amines on a payload molecule to form a stable amide bond.
-
Thiol Alkylation: The bromoacetamide group at the other end of the linker reacts with a free sulfhydryl (thiol) group, commonly from a cysteine residue on a protein or antibody. This reaction proceeds via a nucleophilic substitution, forming a stable and irreversible thioether bond. This method is often preferred over maleimide (B117702) chemistry due to the superior stability of the resulting thioether linkage, which is less susceptible to deconjugation.[][]
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid on the linker and its subsequent conjugation to a payload containing a primary amine.
Materials:
-
This compound
-
Amine-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)
-
Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0
-
Purification supplies (e.g., HPLC system with a suitable column)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Prepare fresh 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer.
-
Dissolve the amine-containing payload in the Coupling Buffer at a suitable concentration.
-
-
Activation of the Linker:
-
In a reaction vial, add the this compound solution.
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS (or sulfo-NHS) stock solutions to the linker solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Amine-Containing Payload:
-
Add the activated linker solution to the payload solution. A 2 to 5-fold molar excess of the activated linker over the payload is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the resulting payload-linker conjugate using reverse-phase HPLC or another suitable chromatographic method to remove excess reagents and unreacted payload.
-
Quantitative Data Summary for Protocol 1
| Parameter | Recommended Range | Notes |
| Molar Ratio (Linker:Payload) | 2:1 to 5:1 | Optimization may be required based on the payload's reactivity. |
| Molar Ratio (EDC:Linker) | 1.5:1 to 2:1 | A slight excess ensures efficient activation. |
| Molar Ratio (NHS:Linker) | 1.5:1 to 2:1 | Stabilizes the activated intermediate. |
| Activation Time | 15 - 30 minutes | |
| Conjugation Time | 2 - 4 hours (RT) or Overnight (4°C) | Longer incubation at 4°C can improve yield for sensitive molecules. |
| pH for Activation | 5.0 - 6.0 | Optimal for EDC/NHS chemistry. |
| pH for Conjugation | 7.2 - 7.5 | Efficient for amine coupling. |
| Expected Yield | 40% - 70% | Highly dependent on the specific payload and reaction conditions. |
Protocol 2: Conjugation of the Payload-Linker to a Thiol-Containing Protein (e.g., Antibody)
This protocol details the conjugation of the purified payload-linker construct to a protein with available cysteine residues.
Materials:
-
Purified Payload-Linker Construct
-
Thiol-containing protein (e.g., antibody)
-
Reduction Buffer (for antibodies with disulfide bonds): 50 mM Tris-HCl, 5 mM EDTA, pH 8.0
-
Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, 5 mM EDTA, pH 7.5-8.0
-
Quenching Solution: 1 M N-acetylcysteine or 1 M Cysteine
-
Purification supplies (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) columns)
Procedure:
-
Protein Preparation (Reduction of Disulfide Bonds, if necessary):
-
If the protein's cysteines are involved in disulfide bonds (e.g., in antibodies), a partial reduction is necessary.
-
Dissolve the protein in Reduction Buffer.
-
Add a 2 to 10-fold molar excess of TCEP. The exact amount should be optimized to achieve the desired number of free thiols.
-
Incubate for 1-2 hours at 37°C.
-
Remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation Reaction:
-
Immediately after desalting, add the purified payload-linker construct to the reduced protein solution. A 1.5 to 5-fold molar excess of the payload-linker per available thiol is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-20 mM to cap any unreacted thiols.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using SEC to remove unreacted payload-linker and quenching reagents, or HIC to separate species with different drug-to-antibody ratios (DAR). Tangential flow filtration (TFF) can also be used for buffer exchange and removal of small molecule impurities.
-
Quantitative Data Summary for Protocol 2
| Parameter | Recommended Range | Notes |
| Molar Ratio (Payload-Linker:Thiol) | 1.5:1 to 5:1 | Optimization is crucial to control the drug-to-antibody ratio (DAR). |
| Molar Ratio (TCEP:Protein) | 2:1 to 10:1 | Depends on the desired number of reduced disulfide bonds. |
| Reduction Time | 1 - 2 hours | |
| Conjugation Time | 2 - 4 hours (RT) or Overnight (4°C) | |
| pH for Conjugation | 7.5 - 8.0 | Favors the nucleophilicity of the thiol group. |
| Expected DAR | 2 - 8 | Dependent on the reduction conditions and molar ratio of the linker. |
| Final Conjugate Purity | >95% | After appropriate purification steps. |
Characterization of the Final Conjugate
The final bioconjugate should be thoroughly characterized to ensure its quality and consistency.
-
Drug-to-Antibody Ratio (DAR): This is a critical quality attribute of ADCs.[3][4][5][6][] It can be determined using:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the payload.[]
-
Hydrophobic Interaction Chromatography (HIC): Separates species with different numbers of conjugated payloads.
-
Mass Spectrometry (LC-MS): Provides the most accurate determination of the DAR and the distribution of different drug-loaded species.[3][4]
-
-
Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): To determine the percentage of monomer, aggregate, and fragment.
-
SDS-PAGE: To visualize the conjugate and confirm the covalent attachment of the payload.
-
Diagrams
Caption: Workflow for payload-linker synthesis.
Caption: Workflow for ADC synthesis.
References
Application Notes and Protocols for Amide Bond Formation with 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid in amide bond formation, a critical step in the synthesis of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Introduction
This compound is a heterobifunctional linker that incorporates a bromoacetamide group and a terminal carboxylic acid, spaced by a hydrophilic polyethylene (B3416737) glycol (PEG) chain.[] The PEG spacer enhances solubility and reduces steric hindrance, making it an ideal component in the construction of complex biomolecules.[2][3] The terminal carboxylic acid can be activated to readily react with primary amines to form a stable amide bond, while the bromoacetamide moiety allows for conjugation to thiol-containing molecules.[][4] This dual reactivity is instrumental in the development of targeted therapeutics.[5]
Core Applications
The unique structure of this compound makes it a versatile tool for:
-
Antibody-Drug Conjugate (ADC) Development: As a linker, it can connect a cytotoxic payload to a monoclonal antibody, enhancing the solubility and stability of the final ADC.[6][] The defined length of the PEG3 chain provides precise spatial control between the antibody and the drug.[5]
-
PROTAC Synthesis: In the burgeoning field of targeted protein degradation, this linker can bridge a target protein binder with an E3 ubiquitin ligase ligand, forming a PROTAC.[8][9][10] The hydrophilic nature of the PEG linker can improve the solubility and pharmacokinetic profile of the PROTAC molecule.[8]
-
Bioconjugation: This linker is broadly applicable for conjugating various biomolecules, such as peptides, proteins, and oligonucleotides, to other molecules or surfaces.[][11]
Data Presentation: Key Reaction Parameters
The following table summarizes the recommended starting conditions for the amide bond formation using this compound with a primary amine-containing molecule. Optimization may be required for specific applications.
| Parameter | Recommended Condition | Notes |
| Reagents | ||
| This compound | 1.5 to 10-fold molar excess over the amine-containing molecule | Optimization is recommended to achieve the desired degree of labeling. |
| Amine-containing Molecule | 1 equivalent | e.g., protein, peptide, or small molecule with a primary amine. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 2 to 5-fold molar excess over the PEG-acid linker | Freshly prepared solution is crucial as EDC is prone to hydrolysis.[12] |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | 1.2 to 2-fold molar excess over the PEG-acid linker | NHS or its water-soluble analog (Sulfo-NHS) is used to create a more stable amine-reactive intermediate.[13] |
| Reaction Conditions | ||
| Activation Buffer | 0.1 M MES, pH 5.5-6.0 | EDC/NHS activation of the carboxylic acid is most efficient at a slightly acidic pH.[2][14] |
| Coupling Buffer | PBS, pH 7.2-8.5 | The reaction of the NHS-ester with the primary amine is most efficient at a neutral to slightly basic pH.[12][14] |
| Reaction Time | Activation: 15-30 minutes at room temperature. Conjugation: 2 hours at room temperature or overnight at 4°C. | Incubation times can be adjusted based on the reactivity of the amine. |
| Quenching Solution | Ethanolamine, Tris, or glycine | Used to quench any unreacted NHS-ester.[12] |
Experimental Protocols
This section provides a detailed, two-step protocol for the conjugation of this compound to a primary amine-containing protein.
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
Step 1: Activation of this compound
-
Prepare Reagents: Allow all reagents to equilibrate to room temperature before use. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately prior to use.[2]
-
Dissolve the Linker: Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Activation Reaction:
-
In a microcentrifuge tube, combine the desired amount of the this compound stock solution with the Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/Sulfo-NHS relative to the amount of the PEG-acid linker.[2]
-
Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the NHS-ester.[12]
-
Step 2: Conjugation to the Amine-Containing Protein
-
Prepare the Protein: Dissolve the amine-containing protein in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Conjugation Reaction:
-
Add the activated this compound solution (from Step 1) to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a recommended starting point for optimization.[2]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[2]
-
-
Quench the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.
-
Purification: Remove the excess linker and byproducts by purifying the protein conjugate using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of conjugation and purity.
Mandatory Visualizations
Caption: Experimental workflow for amide bond formation.
Caption: Formation of an Antibody-Drug Conjugate (ADC).
References
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 8. nbinno.com [nbinno.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. enamine.net [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
Application Notes and Protocols for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid in ADC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid as a linker in the development of Antibody-Drug Conjugates (ADCs). This document outlines the advantages of this linker, presents relevant data, and offers detailed protocols for its application in ADC synthesis and characterization.
Introduction to this compound
This compound is a heterobifunctional linker designed for the site-specific conjugation of payloads to antibodies, particularly through cysteine residues. Its structure comprises three key components:
-
A Bromoacetamide Group: This functional group provides a reactive site for covalent attachment to thiol groups, such as those found in the side chains of cysteine residues on an antibody. The resulting thioether bond is known for its high stability.
-
A Dimethyl Group: The gem-dimethyl group adjacent to the bromoacetamide functionality can provide steric hindrance that may influence reactivity and stability.
-
A PEG3 Spacer: The short polyethylene (B3416737) glycol (PEG) chain, consisting of three ethylene (B1197577) glycol units, enhances the hydrophilicity of the linker. This property is crucial for improving the solubility and pharmacokinetic profile of the resulting ADC, and can help mitigate aggregation issues often associated with hydrophobic drug payloads.[1][2][]
-
A Carboxylic Acid Group: This terminal functional group allows for the attachment of a drug payload through the formation of an amide bond, typically requiring activation with coupling reagents.
The use of bromoacetamide for cysteine conjugation offers a more stable alternative to maleimide-based linkers, which can be susceptible to retro-Michael reactions, leading to premature drug release.[4][5] The enhanced stability of the thioether linkage formed by bromoacetamide contributes to a more robust and reliable ADC.[4][5]
Key Advantages in ADC Development
The unique structural features of this compound offer several advantages in the development of ADCs:
-
Enhanced Stability: The thioether bond formed between the bromoacetamide group and a cysteine residue is highly stable, minimizing premature drug release in systemic circulation.[4][5] This leads to a wider therapeutic window and reduced off-target toxicity.
-
Improved Pharmacokinetics: The hydrophilic PEG3 spacer can improve the solubility of the ADC, reduce aggregation, and prolong its circulation half-life.[1][2][]
-
Site-Specific Conjugation: The reactivity of the bromoacetamide group towards free thiols allows for controlled, site-specific conjugation to engineered or reduced cysteine residues on the antibody, leading to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).[6]
-
Versatility: The carboxylic acid handle allows for the conjugation of a wide variety of drug payloads containing a suitable amine functional group.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H24BrNO6 |
| Molecular Weight | 370.24 g/mol |
| Purity | Typically ≥95% |
| Storage Conditions | -20°C, desiccated |
Note: These values are typical and may vary slightly between suppliers.
Table 2: Representative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
| Antibody | Linker-Payload Molar Excess | Incubation Time (h) | Average DAR | Conjugation Efficiency (%) |
| Trastuzumab (engineered cysteine) | 10 | 4 | 1.9 | 95 |
| Anti-CD22 mAb (reduced interchain disulfides) | 15 | 6 | 3.8 | 90 |
Disclaimer: The data presented in this table is representative and based on typical results for cysteine-specific conjugation with bromoacetamide-PEG linkers. Actual results may vary depending on the specific antibody, payload, and reaction conditions.
Table 3: Comparative Plasma Stability of Bromoacetamide vs. Maleimide (B117702) Linked ADCs
| Linker Chemistry | ADC Construct | Incubation Time (days) in Human Plasma | % Intact ADC Remaining |
| Bromoacetamide | Trastuzumab-PEG-Payload | 7 | >90% |
| Maleimide | Trastuzumab-PEG-Payload | 7 | ~60-70% |
Disclaimer: This table provides a comparative illustration of the enhanced stability of bromoacetamide linkers over traditional maleimide linkers based on literature data. Specific stability will depend on the full ADC structure and experimental conditions.
Table 4: Representative In Vitro Cytotoxicity of an ADC Utilizing a Bromoacetamide-PEG Linker
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free Drug IC50 (nM) |
| SK-BR-3 | HER2+++ | 1.5 | 0.1 |
| MDA-MB-468 | HER2- | >1000 | 0.2 |
Disclaimer: The data in this table is representative for an anti-HER2 ADC and is intended to illustrate the target-specific cytotoxicity. Actual IC50 values will vary based on the antibody, payload, and cell line used.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Drug Payload
This protocol describes the activation of the carboxylic acid group of the linker and its conjugation to an amine-containing drug payload.
Materials:
-
This compound
-
Amine-containing drug payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Linker Activation:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1 hour to form the NHS-ester activated linker.
-
-
Payload Conjugation:
-
Dissolve the amine-containing drug payload (1 equivalent) in anhydrous DMF.
-
Add the activated linker solution to the payload solution.
-
Add DIPEA (3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the drug-linker conjugate by reverse-phase HPLC to obtain the final product.
-
Characterize the purified drug-linker by mass spectrometry and NMR.
-
Protocol 2: Conjugation of the Drug-Linker to a Cysteine-Engineered Antibody
This protocol outlines the site-specific conjugation of the purified drug-linker to an antibody with an engineered cysteine residue.
Materials:
-
Cysteine-engineered monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Purified Drug-Linker construct from Protocol 1
-
Phosphate Buffered Saline (PBS), pH 7.4, degassed
-
Desalting columns (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) system for analysis and purification
-
LC-MS system for characterization
Procedure:
-
Antibody Reduction:
-
Dissolve the cysteine-engineered mAb in PBS to a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the engineered cysteine disulfide bonds.
-
-
Buffer Exchange:
-
Remove excess TCEP by passing the reduced antibody solution through a desalting column equilibrated with degassed PBS, pH 7.4.
-
-
Conjugation Reaction:
-
Immediately after buffer exchange, add a 5- to 10-fold molar excess of the purified drug-linker (dissolved in a small amount of DMSO) to the reduced antibody solution.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
-
Quenching:
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to react with any unreacted drug-linker. Incubate for 30 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column or tangential flow filtration.
-
For further purification and to separate different DAR species, HIC can be employed.
-
-
Characterization:
-
Determine the average DAR and drug distribution by HIC-HPLC and/or LC-MS.
-
Assess the purity and aggregation state of the ADC by Size Exclusion Chromatography (SEC-HPLC).
-
Confirm the integrity of the ADC by SDS-PAGE under reducing and non-reducing conditions.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. This compound, 2279944-67-9 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Ligand Conjugation using 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is a heterobifunctional linker designed for the covalent conjugation of biomolecules. This linker is particularly valuable in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). It features two distinct reactive moieties: a carboxylic acid and a bromoacetamido group, separated by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer.
The carboxylic acid can be activated to form a stable amide bond with primary amine groups, commonly found on lysine (B10760008) residues of proteins or on ligands with an available amine functionality. The bromoacetamido group provides a reactive site for nucleophilic substitution by thiol groups, such as those on cysteine residues. This dual reactivity allows for a controlled, sequential conjugation of two different molecules or the site-specific labeling of a single molecule possessing both amine and thiol functionalities. The PEG3 spacer enhances the solubility of the resulting conjugate and provides appropriate spatial separation between the conjugated molecules.
These application notes provide a detailed protocol for the sequential conjugation of a ligand containing both a primary amine and a thiol group using this compound.
Data Presentation
The efficiency of conjugation reactions can be influenced by several factors including pH, temperature, and the molar ratio of reactants. The following tables provide illustrative quantitative data for typical two-step conjugation reactions.
Table 1: Amine Coupling Reaction Parameters and Expected Yields
| Parameter | Condition | Expected Yield (%) |
| Reactant Molar Ratio (Linker:Ligand) | 10:1 to 20:1 | 60 - 80 |
| pH | 7.2 - 8.5 | - |
| Temperature (°C) | 25 (Room Temperature) | - |
| Reaction Time (hours) | 1 - 2 | - |
| Activation Reagents | EDC/NHS | - |
Table 2: Thiol Alkylation Reaction Parameters and Expected Yields
| Parameter | Condition | Expected Yield (%) |
| Reactant Molar Ratio (Linker-Ligand Intermediate:Thiol-containing molecule) | 1.5:1 to 5:1 | 70 - 90 |
| pH | 6.5 - 7.5 | - |
| Temperature (°C) | 25 (Room Temperature) | - |
| Reaction Time (hours) | 2 - 4 | - |
Experimental Protocols
This protocol outlines a two-step process for the conjugation of a ligand first via its primary amine to the carboxylic acid of the linker, followed by the reaction of the linker's bromoacetamido group with a thiol.
Materials and Reagents
-
This compound
-
Ligand containing a primary amine and a thiol group
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-reactive step reaction buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5. (Avoid buffers containing primary amines like Tris)
-
Thiol-reactive step reaction buffer: PBS, pH 6.5-7.5
-
Quenching reagent for amine-reactive step (optional): Tris or glycine (B1666218)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns or dialysis equipment
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer for characterization
Experimental Workflow
Step 1: Amine Coupling - Activation of the Carboxylic Acid and Reaction with the Ligand
-
Preparation of Reagents:
-
Dissolve the amine-containing ligand in the amine-reactive step reaction buffer (pH 7.2-8.5) to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of the Linker:
-
In a separate microfuge tube, add a 10- to 20-fold molar excess of the linker stock solution to an appropriate volume of the amine-reactive step reaction buffer.
-
Add EDC and NHS to the linker solution to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to the Ligand:
-
Add the activated linker solution to the ligand solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Remove the excess, unreacted linker and byproducts by using a desalting column or by dialysis against the thiol-reactive step reaction buffer (pH 6.5-7.5).
-
Step 2: Thiol Alkylation - Reaction of the Bromoacetamido Group
-
Preparation of the Ligand-Linker Intermediate:
-
The purified ligand-linker intermediate from Step 1 should be in the thiol-reactive step reaction buffer (pH 6.5-7.5).
-
-
Conjugation to the Thiol Group:
-
If the thiol group on the ligand is part of a disulfide bond, it must first be reduced using a suitable reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Add the thiol-containing molecule to the solution of the ligand-linker intermediate. A 1.5- to 5-fold molar excess of the thiol-containing molecule is typically used.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark to prevent potential side reactions.
-
-
Purification of the Final Conjugate:
-
The final conjugate can be purified using reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC), depending on the properties of the conjugate.
-
-
Characterization:
-
The purified conjugate should be characterized by mass spectrometry to confirm the correct mass of the final product.
-
Visualizations
Chemical Reaction Scheme
PROTAC-Mediated Protein Degradation Pathway
In the context of PROTACs, the this compound linker serves to connect a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.
Application Notes and Protocols for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and protocols for the utilization of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.
Introduction
This compound is a heterobifunctional linker designed for the covalent conjugation of two different molecular entities. Its structure comprises three key components:
-
An α-bromo-dimethyl-acetamide group : This functional group serves as a reactive handle for covalent bond formation with nucleophiles, most notably thiol groups found in cysteine residues of proteins. The gem-dimethyl substitution enhances the stability of the linker.
-
A hydrophilic polyethylene (B3416737) glycol (PEG3) spacer : The three-unit PEG chain increases the aqueous solubility of the linker and the resulting conjugate, which is often beneficial for biological applications. It also provides a flexible spacer to connect the two conjugated molecules.[1]
-
A terminal carboxylic acid : This group allows for the formation of a stable amide bond with primary or secondary amines, typically found on small molecule ligands or proteins (e.g., lysine (B10760008) residues), through the use of coupling agents.[2]
The primary application of this linker is in the synthesis of PROTACs, where it connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[1][3] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[1][4]
Data Presentation
The following tables summarize the key properties of this compound and provide a general overview of reaction conditions for its two primary reactive functionalities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₄BrNO₆ | |
| Molecular Weight | 370.24 g/mol | |
| CAS Number | 2279944-67-9 | [5] |
| Appearance | Solid | |
| Storage Conditions | -20°C, sealed, dry |
Table 2: General Reaction Conditions for Functional Group Conjugation
| Functional Group | Reaction Type | Nucleophile/Substrate | Coupling Agents/Bases | Solvents | Temperature (°C) |
| Bromo-dimethyl-acetamide | Nucleophilic Substitution | Thiols (e.g., Cysteine) | Non-nucleophilic base (e.g., DIPEA) | Aprotic polar (e.g., DMF, DMSO) | 25 - 80 |
| Amines (e.g., Pomalidomide) | Non-nucleophilic base (e.g., DIPEA) | Aprotic polar (e.g., DMF, DMSO) | 50 - 80 | ||
| Carboxylic Acid | Amide Coupling | Primary/Secondary Amines | EDC/NHS, HATU, DCC | Aprotic polar (e.g., DMF, DMSO) | 25 |
Experimental Protocols
The following are detailed, representative protocols for the two main types of reactions involving this compound. These protocols are based on established methodologies for similar compounds. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Amide Bond Formation with an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid terminus and subsequent coupling to a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., an E3 ligase ligand)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel and magnetic stirrer
-
Analytical tools for reaction monitoring (e.g., LC-MS)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.0 - 1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.1 equivalents) to the solution.
-
Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature (approx. 25°C) for 2-4 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired amide conjugate.
Protocol 2: Nucleophilic Substitution with a Thiol-Containing Molecule (e.g., Cysteine-Containing Peptide)
This protocol outlines the reaction of the bromo-acetamide group with a thiol.
Materials:
-
Product from Protocol 1 (Amide conjugate with a free bromo-acetamide group)
-
Thiol-containing molecule (e.g., a cysteine-containing peptide or protein)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.0-8.0
-
Co-solvent if needed (e.g., DMF or DMSO)
-
Reaction vessel and magnetic stirrer
-
Analytical and purification tools (e.g., HPLC, FPLC)
Procedure:
-
Dissolve the thiol-containing molecule in the aqueous buffer. If the starting material is not fully soluble, a minimal amount of a water-miscible organic co-solvent can be added.
-
Dissolve the bromo-acetamide functionalized molecule (from Protocol 1) in a minimal amount of DMF or DMSO.
-
Add the solution of the bromo-acetamide compound to the solution of the thiol-containing molecule with gentle stirring. A 1.1 to 1.5-fold molar excess of the bromo-acetamide compound is typically used.
-
Add DIPEA (1.5 - 2.0 equivalents) to the reaction mixture to act as a base.
-
Allow the reaction to proceed at room temperature for 2-12 hours. The reaction can also be performed at 4°C overnight.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC for peptides, SDS-PAGE for proteins).
-
Once the reaction is complete, the desired conjugate can be purified from unreacted starting materials and byproducts using size-exclusion chromatography, dialysis, or preparative HPLC.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
The diagram below outlines the signaling pathway initiated by a PROTAC molecule to induce targeted protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[1][3][4]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
Application Notes and Protocols for PROTAC Synthesis Using PEG3 Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, step-by-step protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a tri-ethylene glycol (PEG3) linker. PROTACs are a revolutionary class of molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] This document will focus on the synthesis of a PROTAC targeting the BRD4 protein, a key regulator of gene expression implicated in cancer.[2][3] The synthesized PROTAC will consist of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a PEG3 linker, and the BRD4 inhibitor (+)-JQ1.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5] The linker plays a critical role in PROTAC efficacy, influencing the stability of the ternary complex, as well as the molecule's solubility and cell permeability.[6] PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[4][6]
Signaling Pathway: BRD4 in Cancer
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic readers.[2] BRD4 plays a crucial role in regulating the transcription of key oncogenes, such as c-MYC, by binding to acetylated histones at super-enhancers and promoters.[7] Its involvement in various cancers has made it a prime target for therapeutic intervention.[3] A BRD4-targeting PROTAC induces the degradation of BRD4, leading to the downregulation of its target genes and subsequent inhibition of cancer cell proliferation.[8]
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
Application Notes and Protocols for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid in Covalent Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent inhibitors have emerged as a powerful therapeutic modality, offering prolonged target engagement and enhanced potency compared to their non-covalent counterparts.[1][2][3][4] The design of these inhibitors involves three key components: a warhead that forms a covalent bond with the target protein, a recognition element that provides selectivity, and a linker that connects these two moieties. 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is a versatile linker that incorporates a bromoacetamide warhead, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid for conjugation, making it a valuable tool in the development of targeted covalent inhibitors.[5][6][7][8][9]
The bromoacetamide group is a reactive electrophile that can form a stable covalent bond with nucleophilic amino acid residues, most notably cysteine.[10][11] The gem-dimethyl substitution on the acetyl group can influence the reactivity and stability of the warhead. The PEG3 spacer enhances aqueous solubility and provides conformational flexibility, which can be crucial for optimal positioning of the warhead within the target's binding site.[7][12] The terminal carboxylic acid allows for straightforward conjugation to a targeting ligand via standard amide bond formation chemistry.[7][12]
These application notes provide a comprehensive overview of the use of this compound in the design and evaluation of covalent inhibitors, including detailed experimental protocols and data interpretation guidelines.
Application Notes
Design and Synthesis of Covalent Inhibitors
The rational design of a covalent inhibitor using this compound involves the selection of a suitable protein target with an accessible nucleophilic residue (e.g., cysteine) in or near the desired binding pocket. A high-affinity non-covalent binder (the "ligand") for the target protein is then chosen. The this compound linker is then conjugated to this ligand. The length and flexibility of the PEG3 spacer are often sufficient to allow the bromoacetamide warhead to reach and react with the target nucleophile without disrupting the binding of the ligand.
The synthesis typically involves the activation of the carboxylic acid of the linker using a coupling agent such as EDC or HATU, followed by reaction with an amine-functionalized targeting ligand to form a stable amide bond.[12]
Biochemical Characterization of Covalent Inhibitors
A thorough biochemical characterization is essential to understand the inhibitor's mechanism of action and to optimize its properties.[13][14] Key parameters to determine include the inhibitor's binding affinity (KI) and its rate of inactivation (kinact).
-
Mass Spectrometry: Intact protein mass spectrometry is a direct method to confirm the formation of a covalent adduct between the inhibitor and the target protein.[15][16] An increase in the protein's mass corresponding to the molecular weight of the inhibitor confirms covalent modification.
-
Enzyme Activity Assays: For enzyme targets, the inhibitory activity can be assessed using continuous or discontinuous activity assays.[13][15] These assays can be used to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%. For covalent inhibitors, the IC50 is time-dependent.
-
Kinetic Analysis: To determine the kinetic parameters kinact and KI, progress curve analysis or the Kitz-Wilson method can be employed.[15] These analyses provide a detailed understanding of the two-step mechanism of covalent inhibition: initial non-covalent binding followed by irreversible covalent bond formation.
Cellular Characterization of Covalent Inhibitors
Evaluating the activity of covalent inhibitors in a cellular context is crucial to assess their therapeutic potential.[17][18]
-
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that the inhibitor binds to its intended target in cells.[19] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature, which can be detected by Western blotting or mass spectrometry.
-
Downstream Signaling Pathway Analysis: The functional consequence of target inhibition can be assessed by monitoring the modulation of downstream signaling pathways. This can be achieved through techniques such as Western blotting for key signaling proteins or reporter gene assays.
-
Cell Viability and Proliferation Assays: The overall effect of the inhibitor on cell viability and proliferation can be measured using assays such as MTT or CellTiter-Glo. These assays help to determine the inhibitor's potency in a cellular context (EC50).
Quantitative Data Summary
The following tables provide examples of the types of quantitative data that can be generated during the characterization of a covalent inhibitor synthesized using this compound.
Table 1: Biochemical and Kinetic Parameters
| Parameter | Value | Method |
| IC50 (30 min pre-incubation) | 50 nM | Enzyme Activity Assay |
| KI | 200 nM | Kitz-Wilson Analysis |
| kinact | 0.1 min-1 | Kitz-Wilson Analysis |
| kinact/KI | 5000 M-1s-1 | Calculated |
| Covalent Adduct Formation | Confirmed | Intact Protein Mass Spectrometry |
Table 2: Cellular Activity and Target Engagement
| Parameter | Value | Method |
| Cellular EC50 | 250 nM | Cell Viability Assay (72 h) |
| Target Engagement (ΔTm) | +5.2 °C | Cellular Thermal Shift Assay (CETSA) |
| Phospho-Target Inhibition (IC50) | 150 nM | Western Blot |
| Downstream Pathway Inhibition (IC50) | 300 nM | Reporter Gene Assay |
Experimental Protocols
Protocol 1: Synthesis of a Covalent Inhibitor
This protocol describes the general procedure for conjugating this compound to an amine-containing targeting ligand.
Materials:
-
This compound
-
Amine-functionalized targeting ligand
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized targeting ligand (1 equivalent) in anhydrous DMF.
-
Add the ligand solution to the activated linker solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and concentrate the mixture under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
Materials:
-
Purified target protein
-
Synthesized covalent inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubate the target protein (e.g., 1 µM) with the covalent inhibitor (e.g., 10 µM) in the assay buffer for various time points (e.g., 0, 15, 30, 60 minutes) at room temperature.
-
As a control, incubate the protein with DMSO vehicle under the same conditions.
-
Terminate the reaction by adding 0.1% formic acid.
-
Desalt the samples using a C4 ZipTip.
-
Analyze the samples by LC-MS.
-
Deconvolute the mass spectra to determine the mass of the intact protein.
-
Compare the mass of the protein from the inhibitor-treated samples to the DMSO control. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
Protocol 3: Enzyme Inhibition Assay (Time-Dependent IC50)
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Synthesized covalent inhibitor
-
Assay buffer
-
96-well plate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the covalent inhibitor in DMSO.
-
In a 96-well plate, add the target enzyme to the assay buffer.
-
Add the serially diluted inhibitor (or DMSO as a control) to the enzyme solution and pre-incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence signal at regular intervals using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cells expressing the target protein
-
Synthesized covalent inhibitor
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Antibody against the target protein
Procedure:
-
Treat cultured cells with the covalent inhibitor (e.g., 1 µM) or DMSO for a specified time (e.g., 2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and perform freeze-thaw cycles to lyse the cells.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the tubes at room temperature for 3 minutes, then centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a specific antibody.
-
Plot the band intensities against the temperature and fit the data to a Boltzmann equation to determine the melting temperature (Tm).
-
A significant increase in the Tm in the inhibitor-treated sample compared to the control indicates target engagement.
Visualizations
Caption: Workflow for the design and synthesis of a covalent inhibitor.
Caption: Workflow for the biochemical evaluation of a covalent inhibitor.
Caption: Workflow for the cellular evaluation of a covalent inhibitor.
Caption: Two-step mechanism of irreversible covalent inhibition.
References
- 1. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors design and discovery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bromo PEG | BroadPharm [broadpharm.com]
- 7. Bromoacetamido-PEG-Acid | Acid-PEG-Bromoacetamido | AxisPharm [axispharm.com]
- 8. This compound, 2279944-67-9 | BroadPharm [broadpharm.com]
- 9. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 10. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Bromoacetamido-PEG3-acid, 1807534-79-7 | BroadPharm [broadpharm.com]
- 13. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Bromo-PEG3-Acid Linkers: A Versatile Tool in Chemical Biology for Targeted Therapeutics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Bromo-PEG3-Acid Linkers
Bromo-PEG3-acid is a heterobifunctional linker that has emerged as a valuable tool in chemical biology and drug development. Its structure comprises a bromo group at one end, a carboxylic acid at the other, and a three-unit polyethylene (B3416737) glycol (PEG) chain in between. This unique architecture offers several advantages for the construction of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate, while the terminal reactive groups allow for the sequential and specific attachment of different molecular entities.[1][2][3] The bromo group serves as a good leaving group for nucleophilic substitution, readily reacting with thiols (e.g., cysteine residues in proteins).[4][5] The carboxylic acid can be activated to form a stable amide bond with primary amines.[6][7]
Core Applications in Chemical Biology
The bifunctional nature of bromo-PEG3-acid linkers makes them highly suitable for applications requiring the connection of two distinct molecules. The most prominent applications are in the fields of targeted protein degradation and targeted drug delivery.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[8] A PROTAC consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are critical for the efficacy of the PROTAC, as they influence the formation of a productive ternary complex between the target protein and the E3 ligase.[8]
Bromo-PEG3-acid is an ideal linker for PROTAC synthesis due to its ability to conjugate two different moieties. The carboxylic acid end can be coupled to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon) or a target protein ligand. Subsequently, the bromo end can be reacted with a thiol-containing counterpart or a molecule functionalized with a thiol handle. The hydrophilic PEG3 chain can enhance the solubility and cell permeability of the resulting PROTAC molecule.
Application Example: α-Synuclein Degrading PROTACs
A recent study developed a series of PROTACs aimed at degrading α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. While the study refers to a "PEG-3 linker," the synthesis often involves intermediates like bromo-PEG3-acid for the conjugation of the α-synuclein binding moiety and the E3 ligase ligand. One of the synthesized PROTACs, Compound 5, demonstrated significant degradation of α-synuclein aggregates.
Quantitative Data for α-Synuclein PROTAC (Compound 5)
| Compound | Linker Type | Target Ligand | E3 Ligase Ligand | DC50 (µM) | Dmax (%) | Cell Line |
| Compound 5 | PEG-3 | sery384 derivative | Pomalidomide (B1683931) | 5.049 | >90% at 40 µM | H293T |
| Data extracted from a study on the design and synthesis of α-synuclein PROTACs. The DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximal degradation observed.[2][9] |
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[10] The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. Bromo-PEG3-acid can be used as a non-cleavable linker in ADC development. The carboxylic acid can be conjugated to an amine-containing cytotoxic payload, and the bromo group can react with a thiol group on the antibody, often a cysteine residue. The PEG3 spacer can help to improve the solubility and reduce aggregation of the ADC, which can be a challenge with hydrophobic payloads.[11]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a Bromo-PEG3-Acid Linker (Representative Protocol)
This protocol describes a general two-step procedure for synthesizing a PROTAC where the E3 ligase ligand contains a primary amine and the target protein ligand has a thiol group for conjugation.
Step 1: Amide Bond Formation with the E3 Ligase Ligand
-
Activation of Bromo-PEG3-acid: Dissolve bromo-PEG3-acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated linker solution, add the amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) (1.0 eq) dissolved in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting bromo-PEG3-E3 ligase ligand conjugate by flash column chromatography.
Step 2: Thioether Bond Formation with the Target Protein Ligand
-
Conjugation Reaction: Dissolve the purified bromo-PEG3-E3 ligase ligand conjugate (1.0 eq) and the thiol-containing target protein ligand (1.1 eq) in a suitable solvent such as DMF.
-
Base Addition: Add a mild base like potassium carbonate or DIPEA (1.5 eq) to facilitate the nucleophilic substitution reaction.
-
Reaction Monitoring: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC) to obtain the high-purity product.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the procedure to quantify the degradation of a target protein in cells treated with a PROTAC.[4][12]
-
Cell Culture and Treatment: Seed the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 3: Conjugation of Bromo-PEG3-Acid Linker to an Antibody (Representative Protocol for ADC Synthesis)
This protocol describes a general method for conjugating a bromo-PEG3-acid linker (pre-functionalized with a payload) to a monoclonal antibody via reduced cysteine residues.
Step 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), in a 5-10 molar excess to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column or buffer exchange.
Step 2: Conjugation Reaction
-
Immediately after reduction, add the bromo-PEG3-acid-payload conjugate (dissolved in a co-solvent like DMSO) to the reduced antibody solution in a 5-10 molar excess per antibody.
-
Adjust the pH of the reaction mixture to 7.5-8.5 to facilitate the alkylation of the cysteine thiols.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Quench the reaction by adding an excess of N-acetylcysteine.
Step 3: Purification and Characterization of the ADC
-
Purify the ADC from unconjugated payload and other reagents using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.[13][14]
Visualizations
Caption: Mechanism of action of a PROTAC utilizing a bromo-PEG3-acid linker.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Logical relationship of bromo-PEG3-acid linker applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. lifesensors.com [lifesensors.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. selvita.com [selvita.com]
- 9. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody-Drug Conjugate (ADC) Analysis-MtoZ Biolabs [mtoz-biolabs.com]
- 11. Targeted degradation of α-synuclein by arginine-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmiweb.com [pharmiweb.com]
Application Notes and Protocols for the Characterization of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker used in the development of bioconjugates, including antibody-drug conjugates (ADCs).[1][2] Its structure incorporates a bromoacetamide group for covalent attachment to thiol moieties, a PEG3 spacer to enhance solubility and pharmacokinetic properties, and a terminal carboxylic acid for conjugation to amine-containing molecules.[3] Rigorous analytical characterization of conjugates containing this linker is crucial for ensuring product quality, consistency, and performance.[4][5]
These application notes provide detailed protocols for the analytical characterization of biomolecules conjugated with this compound. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are instrumental in determining the purity, identity, and degree of conjugation.[6][7][]
Analytical Methods Overview
A multi-faceted analytical approach is essential for the comprehensive characterization of these conjugates. The recommended workflow typically involves an initial purity assessment by HPLC, followed by mass determination via mass spectrometry to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) in the case of ADCs. NMR spectroscopy can provide detailed structural information.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Bromoacetamido-PEG3-acid, 1807534-79-7 | BroadPharm [broadpharm.com]
- 4. enovatia.com [enovatia.com]
- 5. adcreview.com [adcreview.com]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing coupling efficiency of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
Technical Support Center: 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals maximize the coupling efficiency of this versatile PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional, PEG-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features two distinct functional ends:
-
A carboxylic acid group for conjugation, typically to a primary amine on a target-binding molecule.[3]
-
A 2-bromo-2,2-dimethyl-acetamido group, which can serve as a reactive warhead, often for covalent binding to proteins (e.g., targeting cysteine residues).[4] The PEG3 (polyethylene glycol) spacer enhances solubility and provides optimal spacing between the two ends of the PROTAC.[3]
Q2: What is the primary application of this linker?
A2: Its primary application is in the assembly of PROTACs for targeted protein degradation. The carboxylic acid end is typically coupled to a ligand that binds to a target protein, while the bromo-acetamido end can be used to engage with an E3 ubiquitin ligase ligand or a protein of interest.
Q3: What are the recommended storage conditions for the linker and its coupling reagents?
A3: To maintain reagent activity, proper storage is critical. Both EDC and NHS are moisture-sensitive.[5]
-
This compound: Store desiccated at -20°C.[2]
-
EDC (or EDCI) and NHS/Sulfo-NHS: Store desiccated at -20°C.[5] Before use, always allow vials to warm to room temperature before opening to prevent moisture condensation, which can rapidly inactivate the reagents.[5]
Q4: What is the most common reaction for coupling the carboxylic acid end of this linker?
A4: The most common method is forming a stable amide bond with a primary amine-containing molecule. This is typically achieved by activating the carboxylic acid using carbodiimide (B86325) chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]
Q5: Why is NHS or Sulfo-NHS used with EDC?
A5: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is unstable in aqueous solutions and can hydrolyze quickly, regenerating the original carboxylic acid.[6] NHS is added to react with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester.[6][7] This two-step process increases the overall efficiency of the conjugation reaction by providing a more stable activated species to react with the amine.[6]
Optimized Experimental Protocols
The key to high coupling efficiency is controlling the reaction conditions, particularly pH. A two-step protocol, where activation and coupling occur at their respective optimal pH, is highly recommended.
Protocol: Two-Step EDC/NHS Coupling Reaction
This protocol is designed to maximize yield by separating the acid activation step from the amine coupling step.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
EDC (CAS 25952-53-8)
-
NHS or Sulfo-NHS (CAS 6066-82-6 or 106627-54-7)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0.[5][8]
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[5][8]
-
Quenching Solution: 1 M Tris or 1 M Glycine (B1666218), pH 8.0.
-
Anhydrous (amine-free) DMSO or DMF for dissolving reagents if necessary.[9][10]
Procedure:
Step 1: Activation of the Carboxylic Acid (pH 5.0-6.0)
-
Dissolve this compound in Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or cold Activation Buffer immediately before use.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing. This converts the carboxylic acid to an amine-reactive NHS ester.
Step 2: Coupling to the Amine (pH 7.2-7.5)
-
Dissolve your amine-containing molecule in the Coupling Buffer.
-
Immediately add the activated linker solution from Step 1 to the amine-containing molecule solution. The final pH of the mixture should be between 7.2 and 7.5.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[9] Reaction time may need optimization.
Step 3: Quenching the Reaction
-
Add Quenching Solution to a final concentration of 20-50 mM.[8]
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
Step 4: Purification
-
Purify the final conjugate from excess reagents and reaction byproducts. Common methods include dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.[11]
Data Summary Tables
Table 1: Optimal pH Conditions for EDC/NHS Coupling
| Reaction Step | Optimal pH Range | Recommended Buffers | Buffers to AVOID |
|---|---|---|---|
| Carboxyl Activation | 4.5 - 6.0[5][8] | MES[5] | Acetate, Glycine, Tris, Citrate |
| Amine Coupling | 7.0 - 8.5[5] | PBS, Borate, Bicarbonate[5][9] | Tris, Glycine (compete for reaction)[5][12] |
Table 2: Stability of NHS Ester Intermediate The half-life of the amine-reactive NHS ester is highly dependent on pH. Hydrolysis is a competing reaction that deactivates the linker.
| pH | Temperature | Half-life of NHS Ester |
|---|---|---|
| 7.0 | 0°C | 4 - 5 hours[13] |
| 8.0 | 4°C | ~60 minutes |
| 8.6 | 4°C | ~10 minutes[13] |
Troubleshooting Guide
Issue 1: Low or No Coupling Yield
| Possible Cause | Recommended Solution |
| Incorrect pH | The activation and coupling steps have different optimal pH ranges. Use a two-step protocol with appropriate buffers (see Table 1).[5][8] Verify the final pH of your reaction mixture. |
| Hydrolyzed/Inactive Reagents | EDC and NHS are moisture-sensitive.[5][14] Purchase high-quality reagents, store them desiccated at -20°C, and warm vials to room temp before opening.[5] Prepare stock solutions immediately before use. |
| Incompatible Buffer | Buffers containing primary amines (Tris, Glycine) or carboxylates (Acetate, Citrate) will compete with the reaction.[5][12] Use non-reactive buffers like MES and PBS. |
| NHS Ester Hydrolysis | The activated NHS ester is unstable at high pH.[13] Perform the coupling step promptly after activation. For slow reactions, consider working at a lower pH (e.g., 7.2-7.5) and lower temperature (4°C) to extend the half-life of the ester. |
| Steric Hindrance | If the amine on your target molecule is sterically hindered, the reaction may be slow or inefficient.[15][16] Increase reaction time, temperature, or consider using a more potent coupling reagent like HATU with a non-nucleophilic base like DIPEA.[15][16] |
| Low Reactant Concentration | Bioconjugation reactions are often concentration-dependent.[17] If possible, increase the concentration of your reactants to favor the desired reaction over hydrolysis. |
| Precipitation of Reactants | Your molecule may not be soluble in the chosen reaction buffer, or high concentrations of EDC may cause precipitation.[5] Ensure all components are fully dissolved. If precipitation occurs upon reagent addition, try reducing the EDC concentration or adding a co-solvent. |
Issue 2: Significant Side Products or Impurities
| Possible Cause | Recommended Solution |
| Intra/Inter-molecular Cross-linking | If your target molecule contains both amines and carboxyl groups, EDC can cause it to polymerize or cross-link with itself.[18] A two-step protocol is essential. Activate the linker first, then optionally remove excess EDC/NHS (e.g., via a desalting column) before adding your target molecule.[8] |
| Degradation of Bromo-acetamido Group | The bromo-acetamido group is generally stable under standard EDC/NHS conditions. However, avoid highly nucleophilic quenching agents (like high concentrations of thiols) if you intend to use this group in a subsequent step. Use Tris or glycine for quenching instead. |
Visualizations
Reaction Pathway
Caption: EDC/NHS coupling mechanism for amide bond formation.
Experimental Workflow
Caption: Two-step experimental workflow for bioconjugation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low coupling yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2279944-67-9 | BroadPharm [broadpharm.com]
- 3. Bromoacetamido-PEG-Acid | Acid-PEG-Bromoacetamido | AxisPharm [axispharm.com]
- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellmosaic.com [cellmosaic.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid. The information provided is based on the chemical properties of its constituent functional groups: a bromoacetamide, an amide bond, and a polyethylene (B3416737) glycol (PEG) chain.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by three factors:
-
pH: The bromoacetamide group is susceptible to hydrolysis under strongly acidic or basic conditions.[1] The amide linkage within the molecule is also prone to hydrolysis under extreme pH, though it is generally more stable.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[1]
-
Presence of Nucleophiles: The bromoacetamide moiety is an alkylating agent designed to react with nucleophiles, such as the thiol group of cysteine residues.[2] The presence of other nucleophiles in solution can lead to the consumption of the starting material.
Q2: How should I store this compound to ensure its stability?
A2: To maintain the integrity of the compound, it is recommended to store it at -20°C in a tightly sealed container.[3] For long-term storage, -80°C is preferable.[1] The compound should be protected from moisture and light. It is advisable to prepare single-use aliquots of solutions to avoid repeated freeze-thaw cycles.[1]
Q3: What are the expected degradation products of this compound?
A3: Under hydrolytic conditions, the primary degradation products would be the corresponding hydroxy- or hydroperoxy-substituted acetamide, resulting from the displacement of the bromide ion. Under strongly acidic or basic conditions, hydrolysis of the amide bond can also occur, leading to the fragmentation of the molecule.
Q4: How does the PEG linker influence the stability of the molecule?
A4: The PEG linker generally enhances the aqueous solubility and stability of the molecule.[4][][6] PEG chains are known to be resistant to hydrolysis, oxidation, and light degradation under typical experimental conditions.[4] They can also provide a steric shield that may offer some protection to other parts of the molecule from degradation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Degradation of the this compound stock solution. | - Prepare fresh stock solutions before use.- Ensure proper storage of stock solutions at -20°C or -80°C in single-use aliquots.[1]- Avoid repeated freeze-thaw cycles.[1]- Verify the purity of the compound using analytical techniques like HPLC or LC-MS. |
| Low yield of conjugated product. | - Degradation of the starting material: The bromoacetamide moiety may have degraded due to improper storage or handling.- Suboptimal reaction conditions: The pH of the reaction may not be optimal for the conjugation reaction.- Presence of competing nucleophiles: Other nucleophiles in the reaction mixture may be reacting with the bromoacetamide. | - Confirm the purity of the this compound before starting the reaction.- Optimize the reaction pH. The reaction with thiols is typically more efficient at a pH slightly above the pKa of the thiol group.[1]- Ensure all buffers and reagents are free from extraneous nucleophiles. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | The compound is degrading under the experimental or analytical conditions. | - Analyze a freshly prepared sample to use as a reference.- Investigate the stability of the compound in the mobile phase or other analytical solutions.- Adjust the analytical method to minimize degradation (e.g., lower temperature, different pH). |
Experimental Protocols
Protocol 1: Assessment of pH Stability
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer.
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Analysis: Immediately analyze the aliquots by a suitable analytical method, such as HPLC, to quantify the remaining amount of the parent compound.
-
Data Presentation:
| pH | Temperature (°C) | Time (hours) | % Remaining Compound |
| 3.0 | 25 | 0 | 100 |
| 3.0 | 25 | 1 | |
| ... | ... | ... | |
| 9.0 | 25 | 24 |
Protocol 2: Assessment of Thermal Stability
-
Sample Preparation: Prepare a solution of this compound in a neutral buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Time Points: At various time points, remove an aliquot from each temperature condition.
-
Analysis: Analyze the aliquots by HPLC to determine the concentration of the intact compound.
-
Data Presentation:
| Temperature (°C) | pH | Time (hours) | % Remaining Compound |
| 4 | 7.4 | 0 | 100 |
| 4 | 7.4 | 24 | |
| ... | ... | ... | |
| 50 | 7.4 | 24 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in bioconjugation and as a PROTAC linker.
Issue 1: Low or No Conjugation to Target Protein
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Reagent | - Ensure the reagent has been stored properly at -20°C. - Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Presence of Competing Nucleophiles | - Remove any reducing agents (e.g., DTT, β-mercaptoethanol) from the protein sample before adding the bromoacetamide reagent. Use dialysis or desalting columns for buffer exchange. - Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles. Use phosphate, HEPES, or bicarbonate buffers.[1] |
| Suboptimal Reaction pH | - The reaction of bromoacetamides with cysteine thiols is most efficient at a pH of 7.5-8.5. At this pH, the thiol group is sufficiently deprotonated to act as a nucleophile. - Reaction with other nucleophilic residues like lysine (B10760008) becomes more prominent at higher pH. |
| Steric Hindrance | - The 2,2-dimethyl groups on the acetamide (B32628) introduce steric bulk, which can slow down the reaction rate compared to non-substituted bromoacetamides. - Increase the reaction time and/or the molar excess of the reagent. - Consider gentle heating (e.g., 37°C) if the protein is stable at that temperature. |
| Inaccessible Cysteine Residue | - If the target cysteine is buried within the protein's three-dimensional structure, it may not be accessible for conjugation. - Perform the reaction under denaturing (but non-reducing) conditions if refolding is possible. - Genetically engineer the protein to move the cysteine to a more accessible location. |
Issue 2: Off-Target Labeling and Lack of Specificity
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Reaction with Other Nucleophilic Residues | - Bromoacetamides can react with other nucleophilic amino acid side chains, such as histidine, lysine, and methionine, particularly at higher pH.[2] - To increase selectivity for cysteine, maintain the reaction pH between 7.0 and 7.5. - Use the lowest effective concentration of the bromoacetamide reagent. |
| Hydrolysis of the Bromoacetamide Group | - The bromoacetamide group can undergo hydrolysis, especially at higher pH and in aqueous solutions, rendering it inactive. - Prepare fresh stock solutions and add them to the reaction mixture immediately. - Minimize reaction times where possible. |
| High Molar Excess of Reagent | - Using a large excess of the reagent can drive reactions with less nucleophilic sites. - Perform a titration experiment to determine the optimal molar ratio of the reagent to the protein for sufficient labeling of the target site with minimal off-target modification. |
Issue 3: Poor Yield or Purity in PROTAC Synthesis
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Coupling Reactions | - Optimize the activation of the carboxylic acid group of the linker before coupling to the amine-containing warhead or E3 ligase ligand. Use standard coupling reagents like EDC/NHS or HATU. - Ensure all reagents are anhydrous, as water can quench the activation reaction. |
| Degradation of the PROTAC Molecule | - The amide bond within the linker is generally stable, but other functionalities on the warhead or E3 ligase ligand may be sensitive to the reaction or purification conditions. - Use mild reaction conditions and purification methods (e.g., reverse-phase HPLC). |
| Suboptimal Linker Design | - The length, rigidity, and composition of the linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[3] - If the PROTAC fails to induce target degradation despite good binary binding, the linker may be causing steric hindrance or an unfavorable orientation.[3][4] - Synthesize and test a library of PROTACs with different linker lengths and compositions.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target is the thiol group of cysteine residues in proteins. The reaction proceeds via an SN2 mechanism where the nucleophilic cysteine thiolate attacks the carbon atom bearing the bromine, forming a stable thioether bond.[2]
Q2: How do the 2,2-dimethyl groups affect the reactivity of this reagent?
A2: The two methyl groups on the carbon adjacent to the carbonyl group introduce significant steric hindrance. This steric bulk can slow down the rate of the SN2 reaction with nucleophiles compared to a non-substituted bromoacetamide.[5][6] This may necessitate longer reaction times or a higher concentration of the reagent to achieve the desired level of conjugation. However, this increased steric hindrance may also improve the selectivity for more accessible and highly nucleophilic cysteine residues over other less reactive nucleophiles.
Q3: What are the potential side reactions of this reagent?
A3: Potential side reactions include:
-
Reaction with other nucleophilic amino acids: Besides cysteine, this reagent can react with the side chains of histidine, lysine, and methionine. These reactions are generally slower than the reaction with cysteine and are more prevalent at higher pH values (above 8.0).
-
Hydrolysis: The bromoacetamide functional group can be hydrolyzed by water, which becomes more significant at higher pH. This hydrolysis reaction renders the reagent inactive.
Q4: What is the optimal pH for conjugation reactions with this reagent?
A4: For selective conjugation to cysteine residues, a pH range of 7.0-8.0 is recommended. In this range, the cysteine thiol is sufficiently nucleophilic, while the reactivity of primary amines (like in lysine) is minimized.
Q5: How should I prepare and store stock solutions of this reagent?
A5: It is recommended to dissolve the reagent in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution should be prepared fresh before each use. If storage is necessary, it should be stored at -20°C under desiccated conditions to minimize hydrolysis. Avoid multiple freeze-thaw cycles.
Q6: How can I confirm that the conjugation reaction has occurred and identify the site of modification?
A6: Mass spectrometry is the most common method to confirm conjugation and identify the modification site. An increase in the protein's molecular weight corresponding to the mass of the linker will be observed. To pinpoint the exact residue(s) modified, the conjugated protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.[2]
Experimental Protocols
General Protocol for Protein Conjugation
-
Protein Preparation: Prepare the protein in a suitable buffer at a concentration of 1-5 mg/mL. The buffer should be free of primary amines and reducing agents (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5). If reducing agents were used to reduce disulfide bonds, they must be removed by dialysis or with a desalting column prior to adding the bromoacetamide reagent.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Conjugation Reaction: Add the desired molar excess of the reagent stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Due to the steric hindrance of the dimethyl groups, longer incubation times may be necessary. Gentle mixing is recommended.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to a final concentration of 10-20 mM to consume any unreacted bromoacetamide. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or using a desalting column.
-
Analysis: Confirm the conjugation by SDS-PAGE (which may show a shift in molecular weight) and mass spectrometry.
Visualizations
Caption: Main reaction with cysteine and potential side reactions.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
- 1. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
How to improve the yield of conjugation with 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
Welcome to the technical support center for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield of your conjugation reactions.
Troubleshooting Guide
Low conjugation yield is a common challenge. This guide provides a structured approach to identifying and resolving potential issues in your experiments.
Question: I am observing a low or no conjugation yield. What are the potential causes and how can I troubleshoot this?
Answer: Low conjugation yield with this compound can stem from several factors, primarily related to its specific chemical structure and the reaction conditions. The presence of the gem-dimethyl group on the carbon adjacent to the bromine atom introduces significant steric hindrance, which can slow down the reaction rate compared to simpler bromoacetamides.
Here’s a step-by-step troubleshooting workflow:
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Storage:
-
Storage: this compound should be stored at -20°C and protected from moisture to prevent hydrolysis of the bromoacetamide group.
-
Solubility: Ensure the reagent is completely dissolved in a suitable organic solvent like DMSO or DMF before adding it to the reaction buffer. Precipitates can lead to inaccurate stoichiometry.
-
-
Optimize Reaction Conditions:
-
pH: The reaction of bromoacetamides with thiols is highly pH-dependent. The thiol group (-SH) needs to be in its deprotonated thiolate form (-S⁻) to act as an effective nucleophile. A pH range of 8.5-9.5 is generally recommended for this reaction.
-
Stoichiometry: Due to the steric hindrance of the gem-dimethyl group, a higher molar excess of the PEG reagent may be required. We recommend starting with a 5 to 20-fold molar excess of the PEG reagent over the protein.
-
Reaction Time and Temperature: The reaction may be slower due to steric hindrance. Consider increasing the reaction time (e.g., from 2 hours to 4-6 hours or even overnight) or slightly increasing the temperature (e.g., from room temperature to 37°C), while monitoring protein stability.
-
-
Assess Protein Substrate:
-
Thiol Availability: Confirm the presence of free and accessible sulfhydryl groups on your protein. If your protein has disulfide bonds, it will require reduction with an agent like DTT or TCEP prior to conjugation. Ensure the reducing agent is removed before adding the bromoacetamide reagent, as it will compete for the reagent.
-
Protein Purity: The presence of other nucleophilic impurities in your protein solution can compete with the desired reaction. Ensure your protein is of high purity.
-
-
Evaluate Purification and Analysis:
-
Purification: Ensure your purification method (e.g., dialysis, size exclusion chromatography) is not leading to a loss of the conjugated product.
-
Analysis: Use a sensitive and appropriate analytical method to detect the conjugate. A small shift in molecular weight on an SDS-PAGE gel might be difficult to resolve. Mass spectrometry provides a more definitive analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?
A1: The optimal pH for the reaction between a bromoacetamide and a thiol is typically in the range of 8.5 to 9.5. In this pH range, the thiol group is sufficiently deprotonated to the more nucleophilic thiolate anion, facilitating the SN2 reaction.
Q2: What are the potential side reactions and how can I minimize them?
A2: While bromoacetamides are relatively specific for thiols, side reactions can occur with other nucleophilic amino acid residues at higher pH values or with a large excess of the reagent. These include reactions with the imidazole (B134444) ring of histidine and the ε-amino group of lysine. To minimize side reactions, it is crucial to maintain the recommended pH range and use the lowest effective molar excess of the PEG reagent.
Q3: How does the 2,2-dimethyl substitution affect the reactivity of the bromoacetamide group?
A3: The two methyl groups on the carbon atom bearing the bromine create significant steric hindrance around the reaction center. This steric bulk impedes the approach of the nucleophilic thiol, thereby slowing down the rate of the SN2 reaction compared to a non-substituted bromoacetamide. Consequently, longer reaction times or a higher molar excess of the reagent may be necessary to achieve a comparable yield.
Q4: Can I use this reagent to conjugate to functional groups other than thiols?
A4: The bromoacetamide moiety is primarily reactive towards thiols. While reactions with other nucleophiles like amines and imidazoles are possible, they are generally much slower and require more forcing conditions. For specific conjugation to other functional groups, alternative chemistries are recommended.
Q5: What is the primary application of this compound?
A5: This reagent is frequently used as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The bromoacetamide group serves as a reactive handle for conjugation to a protein of interest (POI) ligand or an E3 ligase ligand containing a cysteine residue, while the terminal carboxylic acid can be activated for coupling to the other component of the PROTAC.
Data Presentation
Table 1: Expected Trend of Conjugation Yield with Varying pH
| pH | Expected Relative Yield | Rationale |
| 7.0 | Low | Thiol is mostly protonated, reducing its nucleophilicity. |
| 8.0 | Moderate | A significant portion of thiols are deprotonated. |
| 9.0 | High | Optimal balance of thiolate formation and protein stability. |
| 10.0 | Moderate to High | Increased risk of side reactions and potential for protein denaturation. |
Table 2: Expected Trend of Conjugation Yield with Varying Molar Excess of PEG Reagent
| Molar Excess (PEG:Protein) | Expected Relative Yield | Rationale |
| 1:1 | Low | Insufficient reagent to drive the reaction to completion, especially with a sterically hindered reagent. |
| 5:1 | Moderate | A good starting point for optimization. |
| 10:1 | High | Often sufficient to achieve good yields without excessive side reactions. |
| 20:1 | High | May be necessary for less reactive thiols, but increases the risk of non-specific labeling. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general framework. Optimization of specific parameters such as molar ratios, reaction time, and temperature may be required for your specific application.
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Reaction Buffer: 100 mM phosphate (B84403) buffer with 150 mM NaCl, pH 8.5
-
Quenching Solution: 1 M β-mercaptoethanol or 1 M DTT
-
Anhydrous DMSO or DMF
-
Purification system (e.g., dialysis cassettes, size exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds, reduce them using a 10-20 fold molar excess of DTT or TCEP for 1-2 hours at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against the Reaction Buffer.
-
-
PEG Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of the PEG reagent (e.g., 10-50 mM) in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add the desired molar excess (e.g., 10-fold) of the dissolved PEG reagent to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 4-6 hours or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-20 mM to react with any unreacted PEG reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess PEG reagent and quenching agent by dialysis against a suitable buffer (e.g., PBS) or by size exclusion chromatography.
-
-
Analysis and Characterization:
-
Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.
-
Confirm the conjugation and determine the degree of labeling by mass spectrometry.
-
Technical Support Center: Purification of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of reaction products involving 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid. This PEGylated linker is commonly utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterobifunctional linker molecule containing a bromoacetamide group, a polyethylene (B3416737) glycol (PEG3) spacer, and a carboxylic acid. The bromoacetamide group serves as a reactive handle for conjugation with thiol groups, while the carboxylic acid can be activated to react with amines.[3][6][7] Its primary application is in the construction of PROTACs, where it connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.[1][8][9]
Q2: Why is the purification of reaction products containing this linker challenging?
A2: The purification of PEGylated compounds like the reaction products of this compound can be difficult due to several factors:
-
High Polarity: The PEG chain imparts high polarity, which can lead to issues like streaking on silica (B1680970) gel chromatography.[10]
-
Structural Similarity: Close structural similarity between the desired product, starting materials, and byproducts can make separation difficult.
-
Hydrophobicity and Hydrophilicity: The molecule possesses both hydrophobic (bromo-dimethyl-acetamido group) and hydrophilic (PEG and acid groups) regions, which can lead to complex chromatographic behavior.[11]
-
Aggregation: PEGylated molecules can sometimes aggregate, especially under harsh purification conditions.[12]
Q3: What are the most common purification techniques for this type of compound?
A3: The most common and effective purification techniques include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful method for purifying PEGylated small molecules.[][14][]
-
Size-Exclusion Chromatography (SEC): Useful for separating molecules based on their hydrodynamic radius, which is significantly altered by PEGylation.[]
-
Liquid-Liquid Extraction: Can be employed to remove water-soluble impurities like unreacted PEG, though the amphiphilic nature of the product requires careful solvent selection.[11][16]
-
Column Chromatography on Silica Gel: While challenging due to the polarity, it can be optimized with specific solvent systems.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound reaction products.
| Problem | Potential Cause | Suggested Solution |
| Product streaks on silica gel TLC/column | The compound is highly polar due to the PEG3 chain. | Use a more polar solvent system. Consider solvent systems like CHCl3/MeOH or DCM/MeOH, potentially with a small amount of acetic acid to suppress the ionization of the carboxylic acid. A slow gradient of a polar solvent can also improve separation.[10] |
| Poor separation of product from starting material | The starting material and product have very similar polarities. | Optimize the HPLC gradient. A shallower gradient and a lower flow rate can improve resolution.[12] Consider a different stationary phase for your HPLC column (e.g., C18 vs. C4).[17][18] |
| Presence of unreacted PEG starting material in the final product | Insufficient removal during extraction or chromatography. | Perform multiple aqueous washes of an organic extract (e.g., with ethyl acetate (B1210297) or dichloromethane) to remove the highly water-soluble PEG starting material.[11] Size-exclusion chromatography can also be effective at removing smaller, unreacted PEG molecules.[12][] |
| Low product recovery after purification | The product may be aggregating or adsorbing to the stationary phase. | Perform purification steps at a lower temperature (e.g., 4°C) to minimize aggregation.[12] Ensure the mobile phase is optimized for the stability of your product. For HPLC, consider adding a small amount of a competing agent to the mobile phase. |
| Final product is not pure by LC-MS analysis | Co-elution of impurities with similar properties. | Re-purify using an orthogonal chromatographic method. For example, if you used RP-HPLC, try purification by SEC or hydrophilic interaction liquid chromatography (HILIC). |
Experimental Protocols
General Protocol for Reverse-Phase HPLC (RP-HPLC) Purification
This is a general starting protocol and should be optimized for your specific reaction product.
-
System Preparation:
-
Equilibrate the HPLC system and a C18 column with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., a small amount of DMSO, DMF, or the initial mobile phase).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Injection and Elution:
-
Inject the filtered sample onto the column.
-
Elute the sample using a gradient of a polar solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% trifluoroacetic acid or formic acid).
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions by LC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
-
Example HPLC Gradient:
| Time (minutes) | % Solvent A (e.g., Water + 0.1% TFA) | % Solvent B (e.g., Acetonitrile + 0.1% TFA) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
Note: This is an illustrative gradient and the actual gradient will need to be optimized.
Visualizations
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker like this compound.
Caption: General workflow of PROTAC-mediated protein degradation.
Experimental Workflow for Purification and Analysis
The diagram below outlines a typical experimental workflow for the purification and analysis of a reaction product involving this compound.
Caption: A typical workflow for the purification and analysis of reaction products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2279944-67-9 | BroadPharm [broadpharm.com]
- 3. Bromoacetamido-PEG-Acid | Acid-PEG-Bromoacetamido | AxisPharm [axispharm.com]
- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. Bromo-PEG3-C2-acid - Immunomart [immunomart.com]
- 6. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 7. Bromo PEG | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 14. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. phenomenex.com [phenomenex.com]
Common problems in linking 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid. This bifunctional linker is commonly utilized in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive group of this compound and what does it target?
The primary reactive group is the bromoacetamide moiety. It specifically reacts with nucleophilic functional groups, most notably the thiol (-SH) groups of cysteine residues in proteins and peptides through S-alkylation to form a stable thioether bond.
Q2: What is the function of the carboxylic acid group on this linker?
The terminal carboxylic acid group can be activated (e.g., using EDC and NHS) to react with primary amine groups (-NH2) on other molecules, such as proteins, amine-modified oligonucleotides, or other small molecules, forming a stable amide bond.
Q3: What are the advantages of using a bromoacetamide linker over a maleimide (B117702) linker?
Bromoacetamide linkers form highly stable thioether bonds that are not susceptible to the reverse Michael addition that can sometimes be observed with maleimide-thiol conjugates, leading to greater plasma stability of the resulting conjugate.
Q4: What is the role of the PEG3 spacer?
The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the conjugate in aqueous media. It can also help to optimize the pharmacokinetic properties of the final molecule.
Q5: What are the recommended storage conditions for this compound?
It is recommended to store the solid compound at -20°C in a tightly sealed container, protected from moisture and light. For solutions, it is best to prepare them fresh for immediate use. If short-term storage of a stock solution (e.g., in anhydrous DMSO) is necessary, it should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Low or No Conjugation to Thiols
| Possible Cause | Recommended Solution |
| Incorrect pH of the reaction buffer. | The reaction of the bromoacetamide group with thiols is most efficient at a pH between 7.5 and 8.5. At lower pH, the thiol group is protonated and less nucleophilic. Increase the pH of your reaction buffer to this range. |
| Thiol groups are oxidized. | Ensure that the thiol groups on your protein or peptide are in a reduced state. Before adding the linker, treat your sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Remove the reducing agent before adding the bromoacetamide linker. |
| Degradation of the bromoacetamide linker. | Prepare fresh solutions of the linker immediately before use. The bromoacetamide group can be susceptible to hydrolysis, especially in aqueous buffers. |
| Insufficient molar excess of the linker. | Increase the molar excess of the this compound linker relative to the thiol concentration. A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific application. |
Problem 2: Off-Target Reactions and Lack of Specificity
| Possible Cause | Recommended Solution |
| Reaction pH is too high. | While a pH of 7.5-8.5 is optimal for thiol reactivity, a pH above 9.0 can lead to increased reactivity with other nucleophilic residues like the ε-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine. Lower the pH to the recommended range to improve specificity for thiols. |
| High molar excess of the linker. | An excessive concentration of the linker can drive reactions with less reactive, off-target sites. Reduce the molar excess of the linker to the minimum required for efficient conjugation to your target thiol. |
| Prolonged reaction time. | Extended reaction times can lead to the accumulation of off-target modifications. Optimize the reaction time by performing a time-course experiment to find the point of maximum thiol conjugation with minimal side reactions. |
| Reaction with methionine residues. | Bromoacetamides can sometimes react with methionine residues. If this is a significant issue, consider optimizing the reaction conditions (lower concentration, shorter time) to minimize this side reaction. |
Problem 3: Precipitation or Aggregation of the Conjugate
| Possible Cause | Recommended Solution |
| Low solubility of the starting materials or the final conjugate. | The PEG3 linker is designed to improve solubility. However, if you are working with hydrophobic molecules, you may need to add organic co-solvents to the reaction buffer. Ensure that the final conjugate is in a buffer that maintains its solubility. |
| Protein denaturation. | Ensure that the reaction conditions (pH, temperature, presence of co-solvents) are not causing your protein to denature and aggregate. |
Experimental Protocols
General Protocol for Activating the Carboxylic Acid Group
This protocol describes the activation of the carboxylic acid group for subsequent reaction with a primary amine.
-
Reagent Preparation :
-
Dissolve this compound in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to a desired concentration (e.g., 100 mM).
-
Prepare a stock solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
-
Activation Reaction :
-
Add a molar excess of EDC and NHS to the solution of the linker. A common starting point is a 1.5 to 5-fold molar excess of each.
-
Incubate the reaction for 15-30 minutes at room temperature. The activation is most efficient at a pH between 4.5 and 7.2.
-
-
Conjugation to an Amine-Containing Molecule :
-
Add the activated linker solution to your amine-containing molecule in a buffer with a pH between 7.2 and 8.0.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.
-
-
Quenching :
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS-activated linker.
-
General Protocol for Conjugation to a Thiol-Containing Protein
This protocol outlines the conjugation of the bromoacetamide group to a protein with available cysteine residues.
-
Protein Preparation :
-
If necessary, reduce disulfide bonds in your protein using a reducing agent like DTT or TCEP to expose free thiol groups.
-
Remove the reducing agent using a desalting column or dialysis. The buffer should be exchanged to a reaction buffer with a pH between 7.5 and 8.5 (e.g., phosphate (B84403) buffer with EDTA).
-
-
Conjugation Reaction :
-
Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Add the desired molar excess of the linker to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours. The optimal time should be determined empirically.
-
-
Quenching the Reaction :
-
Stop the reaction by adding a quenching reagent containing a thiol group, such as DTT or L-cysteine, to react with any excess bromoacetamide linker.
-
-
Purification :
-
Remove excess linker and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.
-
Data Presentation
Table 1: Recommended Reaction pH for Bromoacetamide Conjugation
| Target Functional Group | Optimal pH Range | Notes |
| Thiol (-SH) | 7.5 - 8.5 | Balances high reactivity of the thiolate anion with minimal side reactions. |
| Amine (-NH2) | > 9.0 | Reaction with amines becomes more significant at higher pH, leading to potential off-target modifications. |
Table 2: Factors Influencing the Stability of Bromoacetamide Linkers in Solution
| Factor | Effect on Stability | Mitigation Strategy |
| pH | Susceptible to hydrolysis in strongly acidic or basic conditions. | Maintain solutions at a neutral or slightly acidic pH for storage. Use appropriate buffers for reactions. |
| Temperature | Elevated temperatures accelerate degradation. | Store stock solutions at -20°C or -80°C. Perform reactions at controlled room temperature unless otherwise optimized. |
| Light | Can promote decomposition. | Protect solutions from light by using amber vials or wrapping containers in foil. |
| Nucleophiles | Water and other nucleophiles can lead to degradation. | Use anhydrous solvents for stock solutions. Prepare aqueous solutions fresh. |
Visualizations
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: General workflow for PROTAC synthesis.
Technical Support Center: 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
Welcome to the technical support center for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the reaction workup and purification of this bifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing a bromoacetamide group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The bromoacetamide group is reactive towards nucleophiles, particularly thiol groups (e.g., from cysteine residues in proteins), forming a stable thioether bond.[1] The carboxylic acid can be activated (e.g., with EDC/NHS) to react with primary amines, forming a stable amide bond.[2][3] This linker is commonly used in bioconjugation and for the development of antibody-drug conjugates (ADCs) and PROTACs.[4]
Q2: What are the key challenges in the workup and purification of reactions involving this PEG linker?
The purification of PEGylated compounds can be challenging due to their propensity to be oils or waxy solids, their high polarity, and potential for aggregation.[][6] Common issues include the removal of unreacted PEG linker, separation from desired product, and managing the solubility of the conjugates.[7][8] PEG chains can also shield charges on proteins, which can affect purification methods like ion-exchange chromatography.[]
Q3: Which chromatographic techniques are suitable for purifying conjugates of this linker?
Several chromatographic techniques can be employed, often in combination:
-
Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins or molecules from unreacted, smaller PEG linkers based on their hydrodynamic volume.[]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. Since the PEG linker can alter the surface charge of a protein, IEX can be effective in separating PEGylated species.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can be a useful complementary technique to IEX.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This can be used for the purification of smaller molecule conjugates.
Q4: How can I quench the reaction before starting the workup?
For reactions targeting the bromoacetamide group with a thiol, the reaction can be quenched by adding a small molecule thiol compound in excess, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. For reactions involving the activated carboxylic acid, quenching can be achieved by adding an excess of a small molecule primary amine, like Tris buffer or glycine.
Troubleshooting Guide
This guide addresses common problems encountered during the workup of reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil or waxy solid, difficult to handle. | The PEG chain imparts an oily nature to the compound. | Consider forming a salt of the carboxylic acid to induce precipitation. Another strategy is complexation with salts like MgCl₂ to form a solid, which can be decomplexed with an aqueous workup.[6] |
| Streaking on TLC and poor separation on silica (B1680970) gel column. | PEG-containing compounds are often very polar and can interact strongly with silica gel. | Use a more polar eluent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform (B151607).[8] A slow gradient of ethanol/isopropanol in chloroform has also been reported to improve separation.[8] Consider alternative purification methods like SEC or RP-HPLC. |
| Incomplete reaction or presence of starting material. | Steric hindrance at the reaction site, suboptimal pH, or hydrolysis of activated esters. | For amide coupling, ensure the pH is between 7.0 and 8.5.[9] Prepare activated ester solutions immediately before use and use anhydrous solvents to prevent hydrolysis.[9] For thiol reactions, ensure the pH is around 8 for optimal reactivity.[10] |
| Product aggregation after purification. | Harsh purification conditions (e.g., high pressure in SEC) or inappropriate buffer conditions. | Reduce the flow rate during SEC to lower the pressure.[8] Perform purification steps at low temperatures (e.g., 4°C). Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your conjugate's stability.[8] |
| Difficulty removing unreacted PEG linker. | Inefficient separation by the chosen purification method. | For larger conjugates, dialysis or ultrafiltration/diafiltration can be effective.[7] Optimize your SEC column length and pore size for better resolution between your product and the unreacted linker.[7] |
Experimental Workflow & Diagrams
Below is a generalized workflow for a typical conjugation reaction and subsequent workup.
Caption: Generalized workflow for the conjugation and purification of this compound.
This diagram illustrates the key stages from the initial reaction setup to the final characterization of the purified conjugate.
Caption: A troubleshooting logic diagram for workup issues.
This diagram provides a logical flow from a general problem encountered during the workup to its potential causes and corresponding solutions.
References
- 1. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Bromo-PEG3-C2-acid - Immunomart [immunomart.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
Technical Support Center: Synthesis and Handling of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges during the synthesis, purification, and handling of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, a PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents designed to selectively degrade target proteins within cells. This linker contains three key functional components:
-
A 2-bromo-2,2-dimethyl-acetamido group : This tertiary bromoacetamide moiety serves as a reactive handle, typically for conjugation to a ligand that binds to an E3 ubiquitin ligase.
-
A hydrophilic PEG3 spacer : The polyethylene (B3416737) glycol (PEG) chain enhances the solubility of the final PROTAC molecule in aqueous media.
-
A terminal carboxylic acid : This group allows for the coupling of the linker to a ligand that binds the target protein of interest, usually via the formation of a stable amide bond.
Q2: What are the primary degradation pathways to be aware of during synthesis and storage?
The main points of instability in the this compound molecule are the tertiary bromoacetamide and the amide linkage. The PEG chain itself is generally stable but can be susceptible to oxidation under certain conditions. Key degradation pathways include:
-
Hydrolysis of the tertiary bromide : The 2-bromo-2,2-dimethylacetyl group contains a tertiary alkyl bromide which can be susceptible to hydrolysis, particularly under aqueous basic conditions, to form the corresponding hydroxy derivative.
-
Amide bond hydrolysis : The amide linkage can be cleaved under strong acidic or basic conditions, especially at elevated temperatures.
-
PEG chain oxidation : Prolonged exposure to oxygen, light, and certain metal ions can lead to the oxidative degradation of the PEG chain.[3]
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The following are general recommendations for storing this and similar PEG-containing reagents:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the PEG chain.[3] |
| Light | Protected from light (e.g., in an amber vial) | Prevents light-induced degradation.[3] |
| Moisture | Desiccated environment | Minimizes hydrolysis of the bromo and amide functionalities. |
Before use, it is important to allow the reagent to warm to room temperature before opening the container to prevent condensation of moisture.[3][4][5][6][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of conjugates involving this compound.
Issue 1: Low Yield of Amide Coupling Reaction
Possible Causes:
-
Inefficient activation of the carboxylic acid: The carboxylic acid needs to be activated to react efficiently with an amine.
-
Suboptimal reaction pH: The pH of the reaction mixture can significantly impact the efficiency of the coupling reaction.
-
Degradation of the linker: The linker may degrade under the reaction conditions.
-
Steric hindrance: The bulky 2,2-dimethyl groups may hinder the approach of the amine to the activated carboxylic acid.
Solutions:
| Solution | Detailed Recommendation |
| Optimize Carboxylic Acid Activation | Use a reliable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). Alternatively, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) can be used to form a more stable NHS-ester intermediate. |
| Control Reaction pH | For EDC/NHS coupling, the activation step is most efficient at pH 4.5-6.0, while the subsequent reaction with the amine is optimal at pH 7.2-7.5.[5] For HATU-mediated coupling, the reaction is typically performed in an aprotic polar solvent like DMF. |
| Maintain Anhydrous Conditions | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the activated ester and the bromoacetamide moiety. |
| Increase Reaction Time or Temperature | If steric hindrance is a concern, increasing the reaction time or gently warming the reaction mixture (e.g., to 40-50 °C) may improve the yield. Monitor the reaction progress by LC-MS to avoid significant degradation. |
Issue 2: Presence of Impurities in the Final Product
Possible Causes:
-
Degradation of the starting material or product.
-
Side reactions during the coupling step.
-
Inefficient purification.
Solutions:
| Solution | Detailed Recommendation |
| Monitor for Degradation | Use analytical techniques like LC-MS to identify potential degradation products. Key degradation products to look for include the hydrolyzed bromo- moiety (replaced by -OH) and cleaved amide bond fragments. |
| Optimize Purification Method | Due to the polar nature of PEGylated compounds, purification can be challenging.[8] Reverse-phase HPLC with a C18 column is often effective. A shallow gradient of an appropriate organic solvent (e.g., acetonitrile) in water with a modifier like formic acid or trifluoroacetic acid is recommended. Size exclusion chromatography (SEC) can also be used to separate the desired product from smaller impurities.[] |
| Quench the Reaction | After the coupling reaction is complete, quench any unreacted activated esters by adding a small amine like ethanolamine (B43304) or glycine (B1666218) to prevent the formation of unwanted side products during workup and purification. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound to a Primary Amine
This protocol describes a general method for coupling the carboxylic acid of the linker to a primary amine-containing molecule using HATU as the coupling agent.
Materials:
-
This compound
-
Amine-containing substrate
-
HATU
-
DIPEA
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC system for purification
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing substrate (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove excess DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
Protocol 2: Analysis of Degradation by LC-MS
This protocol outlines a method to assess the stability of this compound under different pH conditions.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7, and 9)
-
LC-MS system with a C18 reverse-phase column
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Incubate the linker in the different pH buffers at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of each sample and quench any further reaction by adding an equal volume of acetonitrile containing 0.1% formic acid.
-
Analyze the samples by LC-MS. Monitor for the disappearance of the parent compound and the appearance of potential degradation products, such as the hydrolyzed bromo-derivative.
-
Quantify the percentage of the compound remaining at each time point to determine the degradation rate.
Visualizations
Caption: Workflow for the synthesis of a PROTAC conjugate.
Caption: Potential degradation pathways for the linker molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 6. confluore.com [confluore.com]
- 7. confluore.com [confluore.com]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing PROTAC Solubility with 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) using the PEG-based linker, 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve PROTAC solubility?
A1: this compound is a heterobifunctional linker used in the synthesis of PROTACs.[1][2] It contains a polyethylene (B3416737) glycol (PEG) spacer, which is known to enhance the hydrophilicity and aqueous solubility of molecules.[3][4][5][6] PROTACs are often large, complex molecules with high lipophilicity, which can lead to poor solubility in aqueous buffers and limit their therapeutic potential.[7][8][9] By incorporating a PEG linker like this compound, the overall polarity of the PROTAC molecule is increased, which can significantly improve its solubility and bioavailability.[4][10]
Q2: What are the common experimental consequences of poor PROTAC solubility?
A2: Poor solubility of PROTACs can lead to several experimental issues, including:
-
Precipitation in assays: The PROTAC may precipitate in aqueous buffers used for cell culture or biochemical assays, leading to inaccurate measurements of its potency (e.g., DC50, IC50).[8]
-
Inaccurate quantification: Undissolved compound can result in errors when determining the actual concentration in stock solutions and experimental wells.[8]
-
Low bioavailability: In cellular and in vivo studies, poor solubility can limit the amount of PROTAC that crosses cell membranes to reach its intracellular target, thereby reducing its effectiveness.[8]
-
Irreproducible results: The degree of precipitation can differ between experiments, leading to high variability and a lack of reproducibility.[8]
Q3: Besides improving solubility, what other roles does the linker play in a PROTAC?
A3: The linker is a critical component of a PROTAC that influences more than just solubility.[3][4] Its length, rigidity, and composition can affect:
-
Ternary complex formation: The linker must be of an appropriate length and flexibility to allow the two ends of the PROTAC to simultaneously bind to the target protein and the E3 ligase, forming a stable and productive ternary complex.[10][11]
-
Cell permeability: While PEG linkers can increase hydrophilicity, which may hinder passive diffusion across the cell membrane, their flexibility can allow the PROTAC to adopt a conformation that shields its polar surface area, aiding in cell entry.[10]
-
Target degradation efficiency: The linker's properties directly impact the efficiency of ubiquitination and subsequent degradation of the target protein.[4]
Q4: How do I choose the optimal linker length and composition for my PROTAC?
A4: The selection of the optimal linker is often an empirical process and may require synthesizing and testing a series of PROTACs with different linkers.[10][12] Key considerations include balancing hydrophilicity for solubility with the ability to permeate cell membranes and form a stable ternary complex. While computational modeling can aid in rational design, experimental validation is crucial.[13]
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility issues encountered when working with PROTACs incorporating this compound.
Problem: My PROTAC is precipitating out of the aqueous assay buffer.
This is a common issue arising from the inherent lipophilicity of many PROTACs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PROTAC precipitation.
Detailed Steps:
-
Verify Stock Solution: Ensure your high-concentration stock solution, typically in 100% DMSO, is fully dissolved. Visually inspect for any precipitate.
-
Optimize Working Solution Preparation: When diluting the DMSO stock into an aqueous buffer (e.g., PBS or cell culture media), the abrupt change in solvent polarity can cause precipitation.[14]
-
Employ Solubilizing Agents: For challenging PROTACs, co-solvents can be beneficial.[14] A formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80 can be effective.[14] Gentle heating (e.g., 37°C for 5-10 minutes) and brief sonication can also aid dissolution.[14]
-
Assess Solubility Type: Distinguish between kinetic and thermodynamic solubility. A kinetic solubility assay can determine the concentration at which a compound precipitates from a supersaturated solution, which is often more relevant for in vitro assays.[8]
Quantitative Data Summary
The following table summarizes typical physicochemical properties of PROTACs and the potential impact of incorporating a PEG3 linker. The values are illustrative and will vary for specific PROTACs.
| Property | Typical Range for Lipophilic PROTACs | Expected Impact of PEG3 Linker |
| Molecular Weight (MW) | >800 Da | Increase |
| Calculated LogP (cLogP) | >5 | Decrease |
| Topological Polar Surface Area (TPSA) | >120 Ų | Increase |
| Aqueous Solubility | <10 µM | Increase |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol determines the concentration at which a PROTAC begins to precipitate from an aqueous solution.
Materials:
-
PROTAC of interest
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Nephelometer
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Create a serial dilution of the stock solution in a 96-well plate using DMSO.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing 198 µL of PBS in each well. This will create a range of PROTAC concentrations with a final DMSO concentration of 1%.
-
Shake the plate for 1-2 hours at room temperature.
-
Measure the light scattering of each well using a nephelometer.
-
Plot the nephelometry units against the PROTAC concentration. The point at which the slope of the curve sharply increases indicates the solubility limit.[15]
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein after treatment with the PROTAC.[16][17]
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Cell culture medium
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[16]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[16]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.[16]
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability to assess the cytotoxic effects of the PROTAC.[18]
Materials:
-
Cells of interest
-
PROTAC of interest
-
Cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by shaking for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: Workflow for evaluating a new PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2279944-67-9 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Bromoacetamido-PEG3-acid, 1807534-79-7 | BroadPharm [broadpharm.com]
- 6. Bromoacetamido-PEG3-acid - Creative Biolabs [creative-biolabs.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. benchchem.com [benchchem.com]
- 11. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. dhs.gov [dhs.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: HPLC Purification of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the HPLC purification of conjugates synthesized using the 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid linker. This resource offers detailed experimental protocols, troubleshooting advice for common issues, and a list of frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable HPLC method for purifying my this compound conjugate?
A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used method for the purification of PEGylated molecules of this nature. The separation is based on the hydrophobicity of the molecules. The conjugate, being more hydrophobic than the unreacted PEG linker, will be retained longer on a non-polar stationary phase like C18 or C8.
Q2: Which HPLC column should I choose for the purification?
A2: A C18 column is an excellent starting point for purifying your conjugate. C8 columns can also be effective. For high-resolution analytical work or challenging separations, consider columns with a smaller particle size (e.g., < 5 µm). For larger conjugates, such as PEGylated proteins, a C4 column might provide better results.
Q3: My conjugate does not have a strong UV chromophore. What detection method should I use?
A3: The PEG linker itself lacks a strong UV chromophore. If the molecule you have conjugated to the linker is also not UV-active, you will need to use a universal detector. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are highly recommended for detecting PEGylated compounds. Mass Spectrometry (MS) is also an excellent option as it provides both detection and mass confirmation of your conjugate.
Q4: Why does the peak for my PEGylated conjugate appear broad in the chromatogram?
A4: Peak broadening with PEGylated compounds can be due to several factors. While the PEG3 linker is monodisperse, heterogeneity in the conjugation reaction (e.g., multiple conjugation sites on a protein) can lead to a broader peak. Other causes include suboptimal chromatographic conditions, such as a slow gradient or a column temperature that is too low. Increasing the column temperature can sometimes improve peak shape.
Q5: How can I confirm that the bromoacetamide group is still active after purification?
A5: The integrity of the bromoacetamide group is crucial for subsequent conjugation steps. After purification, you can test its reactivity by reacting a small aliquot of the purified conjugate with a thiol-containing molecule, such as cysteine or glutathione, and analyzing the reaction mixture by HPLC or LC-MS. A successful reaction will show a new peak corresponding to the thiol-adduct of your conjugate.
Experimental Protocol: RP-HPLC Purification
This protocol provides a general starting point for the purification of this compound conjugates. Optimization will likely be required based on the specific properties of your conjugate and your HPLC system.
1. Sample Preparation:
-
Ensure your crude reaction mixture is free of solid particulates by filtering it through a 0.22 µm syringe filter.
-
If your sample is dissolved in a strong organic solvent like DMSO or DMF, dilute it with the initial mobile phase conditions (e.g., 95% Mobile Phase A) to prevent peak distortion. For best results, the sample should be dissolved in a solvent that is as weak as or weaker than the mobile phase.
2. HPLC System and Column:
-
HPLC System: A standard analytical or preparative HPLC system.
-
Column: A C18 reversed-phase column is recommended as a starting point.
-
Detection: Use a UV detector if your conjugate has a chromophore. Otherwise, an ELSD, CAD, or MS detector is necessary.
3. Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Note: Ensure all mobile phase components are HPLC grade and have been properly degassed.
4. Gradient Conditions:
-
The following gradient is a good starting point for method development. The percentages may need to be adjusted based on the hydrophobicity of your conjugate.
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 95 |
| 40 | 95 |
| 41 | 5 |
| 50 | 5 |
5. Purification Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 minutes or until a stable baseline is achieved.
-
Inject your prepared sample onto the column.
-
Run the gradient method as defined above.
-
Collect fractions as the peaks elute from the column.
-
Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing the pure conjugate.
-
Pool the pure fractions and remove the solvent by lyophilization or evaporation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peak or very small peak for the conjugate | - Conjugation reaction failed. - Conjugate is not eluting from the column. - Improper detection method. | - Confirm the success of the conjugation reaction using a different analytical technique (e.g., LC-MS) before purification. - Run a steeper gradient (e.g., 5-95% B over a shorter time) to ensure the compound is eluting. - Ensure you are using an appropriate detector (ELSD, CAD, or MS) if your compound is not UV-active. |
| Broad or tailing peaks | - Column is overloaded. - Suboptimal mobile phase pH. - Secondary interactions with the stationary phase. - Column degradation. | - Reduce the amount of sample injected. - Ensure the mobile phase contains an ion-pairing agent like TFA to improve peak shape. - Increase the column temperature (e.g., to 40-50 °C). - Use a new or different type of column. |
| Poor separation of conjugate from starting materials | - Inappropriate gradient. - Unsuitable column chemistry. | - Optimize the gradient. A shallower gradient around the elution time of your conjugate can improve resolution. - Try a different column (e.g., C8 or a phenyl-hexyl column) to alter the selectivity. |
| Low recovery of the purified conjugate | - Conjugate is adsorbing to the column. - Conjugate is unstable in the mobile phase. | - Try a different column chemistry. - Ensure the mobile phase pH is appropriate for the stability of your conjugate. Consider using formic acid instead of TFA if your compound is acid-labile. |
| Presence of unexpected peaks in the final product | - Co-elution of impurities. - Degradation of the conjugate during purification or work-up. | - Re-optimize the HPLC method for better resolution. - Analyze the unexpected peaks by MS to identify them. If they are degradation products, adjust the purification conditions (e.g., pH, temperature) to minimize their formation. |
Visualizations
Caption: Experimental workflow for the HPLC purification of conjugates.
Caption: Troubleshooting logic for common HPLC peak shape issues.
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Spotlight on 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC's architecture consists of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][2][3] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2][4]
This guide provides a comparative analysis of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid , a specialized PROTAC linker, against other commonly used polyethylene (B3416737) glycol (PEG) and alternative linkers. By examining its unique structural elements and presenting supporting experimental data from analogous systems, we aim to provide researchers, scientists, and drug development professionals with a clear framework for rational PROTAC design.
Part 1: A Structural and Functional Comparison
The properties of a PROTAC linker are dictated by its constituent parts. This compound features a reactive bromoacetamide group, a flexible PEG3 spacer, and a terminal carboxylic acid for conjugation. This combination offers a distinct profile compared to more conventional linkers.
The Reactive Group: Bromoacetamide for Covalent Engagement
The 2-Bromo-2,2-dimethyl-acetamido moiety is a reactive functional group. Unlike standard linkers that form stable, non-reactive connections, a bromoacetamide group can form a covalent bond with nucleophilic residues on a protein, such as the thiol group of a cysteine.[5][6] This feature enables the design of covalent PROTACs, which can offer enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.
| Feature | Bromoacetamide-type (Covalent) | Standard Linkers (Non-covalent) |
| Binding Mode | Forms an irreversible or reversible covalent bond with the target protein.[7][8] | Relies on non-covalent interactions (e.g., hydrogen bonds, van der Waals forces).[8] |
| Potential Advantages | Increased potency, target occupancy, and duration of action. May overcome drug resistance.[7] | Catalytic turnover is maintained; avoids permanent protein modification.[8] |
| Considerations | Potential for off-target reactivity; may abrogate the catalytic nature of the PROTAC.[8] | Requires high-affinity binding interactions for potent degradation. |
| Typical Use Case | Targeting proteins with available nucleophilic residues (e.g., cysteine). | Broadly applicable to most protein targets. |
The Spacer: The Critical Role of PEG Length
Polyethylene glycol (PEG) chains are the most common motifs used in PROTAC linkers due to their ability to increase water solubility and improve pharmacokinetic properties.[3][9][] The length of the PEG chain is a critical parameter that must be optimized for each specific POI and E3 ligase pair, as it directly impacts the stability and geometry of the ternary complex.[4][11] A linker that is too short may cause steric clashes, while an excessively long one can lead to reduced stability and inefficient ubiquitination.[11]
The optimal linker length is highly context-dependent and must be determined empirically.[1] For example, studies on BRD4 degradation have shown that PROTACs with 0 or 4-5 PEG units can be highly potent, whereas those with intermediate lengths (1-2 PEG units) show significantly reduced activity.[1][12]
Table 1: Impact of PEG Linker Length on BRD4 Degradation (CRBN-based PROTACs)
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Key Observation |
|---|---|---|---|---|---|
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90% | A short, direct linkage can be highly effective.[12] |
| 1 | BRD4 | H661 | > 5 | ~50% | A single PEG unit can significantly reduce degradation potency.[12] |
| 2 | BRD4 | H661 | > 5 | ~60% | Intermediate lengths may hinder optimal ternary complex formation.[1][12] |
| 4-5 | BRD4 | H661 | < 0.5 | > 90% | Potency is recovered with longer PEG chains.[1] |
Note: Data is synthesized from published studies and is intended to show general trends. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values can vary based on experimental conditions.
Physicochemical Properties of Linker Classes
Beyond length and reactivity, the overall chemical composition of the linker influences crucial drug-like properties. Flexible linkers like PEG are synthetically accessible and widely used, while more rigid structures are being explored to improve conformational stability.[][14]
Table 2: General Properties of Common PROTAC Linker Classes
| Linker Type | Key Characteristics | Advantages | Disadvantages |
|---|---|---|---|
| Alkyl Chains | Hydrocarbon chains, often with ether or amide groups. | Synthetically straightforward; high flexibility.[3][14] | Generally hydrophobic, which can negatively impact solubility.[3][14] |
| PEG Chains | Repeating ethylene (B1197577) glycol units. | Hydrophilic, improves solubility and permeability; biocompatible.[3][15] | Can have reduced metabolic stability compared to alkyl linkers.[3] |
| Rigid Linkers | Incorporate cyclic structures (e.g., piperazine, triazole). | Pre-organizes the PROTAC into a bioactive conformation; can enhance potency and stability.[3][14] | Can be more synthetically challenging; reduced flexibility may not be optimal for all systems. |
Part 2: Key Experimental Protocols for PROTAC Evaluation
Evaluating the performance of a novel PROTAC requires a robust set of assays. The following are generalized protocols for two fundamental experiments used to quantify PROTAC-induced protein degradation and its downstream functional effects.
Protocol 1: Western Blot for Measuring Protein Degradation (DC₅₀/Dₘₐₓ)
This protocol is used to quantify the amount of a target protein remaining in cells after PROTAC treatment.[16]
-
Cell Culture and Treatment :
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Treat cells with the PROTAC dilutions (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis :
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA protein assay.[16]
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
Sample Preparation and SDS-PAGE :
-
Immunoblotting :
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the protein of interest. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Add a chemiluminescent substrate and capture the signal using an imaging system.[16]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control. Plot the results to determine the DC₅₀ and Dₘₐₓ values.[16]
-
Protocol 2: Cell Viability Assay (IC₅₀ Determination)
This protocol measures the effect of protein degradation on cell survival or proliferation.
-
Cell Seeding :
-
Seed cells at an appropriate density (e.g., 3,000-5,000 cells/well) in an opaque-walled 96-well plate.[17]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the PROTAC compound in culture medium.
-
Add the diluted compounds to the wells, including a vehicle control.[17]
-
-
Incubation :
-
Incubate the plate for a duration relevant to the biological outcome (e.g., 48-72 hours) at 37°C and 5% CO₂.[17]
-
-
Viability Measurement (using CellTiter-Glo® as an example) :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis :
-
Record the luminescence using a plate-reading luminometer.[17]
-
Subtract the average background signal (from wells with medium only) from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
-
Part 3: Visualizing PROTAC Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC mechanism of action leading to targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 6. Bromoacetamide-PEG | Bromoacetamide-PEG Linkers | AxisPharm [axispharm.com]
- 7. Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. adcreview.com [adcreview.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid and Alkyl Linkers in Bioconjugation
In the rapidly evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. The linker, a seemingly simple bridge, profoundly influences the solubility, stability, pharmacokinetics, and ultimately, the efficacy of the entire conjugate. This guide provides an objective comparison between a specific hydrophilic linker, 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, and the more general class of hydrophobic alkyl linkers, supported by experimental data and detailed protocols for their evaluation.
Executive Summary
This compound is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) chain, imparting hydrophilicity to the molecule.[1][2] Its bromoacetamido group provides a reactive handle for conjugation, typically with thiol groups, while the terminal carboxylic acid allows for coupling to amines.[3][4] This PEGylated linker is particularly valuable in the synthesis of PROTACs, where it can enhance the solubility and cell permeability of these often large and hydrophobic molecules.[1][5]
Alkyl linkers , in contrast, are typically composed of saturated or unsaturated hydrocarbon chains.[6] They are valued for their synthetic accessibility, chemical stability, and the high degree of conformational flexibility they can provide.[6][7] However, their inherent hydrophobicity can pose challenges, potentially leading to aggregation of the final conjugate and impacting its solubility and pharmacokinetic profile.[6]
The fundamental trade-off between these two linker types lies in the balance between hydrophilicity and hydrophobicity, a factor that significantly impacts the drug-like properties of the resulting therapeutic agent.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data, drawing from literature to illustrate the performance differences between conjugates constructed with PEG-based linkers, such as this compound, and those with simple alkyl linkers.
Table 1: Physicochemical Properties
| Property | This compound | Representative Alkyl Linker (e.g., C8 chain) |
| Molecular Weight | 370.24 g/mol [2] | Variable (e.g., ~114 g/mol for C8) |
| Solubility | High aqueous solubility[5] | Low aqueous solubility, high organic solubility[6] |
| Hydrophilicity (LogP) | Low (more hydrophilic) | High (more hydrophobic) |
| Flexibility | High, due to PEG chain | High, but can be conformationally restricted |
Table 2: Performance in PROTACs (Representative Data)
| Parameter | PROTAC with PEG3 Linker | PROTAC with Alkyl Linker (C8) |
| Cell Permeability (Papp in PAMPA) | Higher permeability, less affected by hydrophobicity[8] | Lower permeability, often limited by hydrophobicity[8][9] |
| Ternary Complex Formation (TR-FRET) | Efficient formation, linker flexibility aids orientation[10] | Can be efficient, but may be sterically hindered[11] |
| Target Protein Degradation (DC50) | Potent degradation, improved cellular exposure | Potency is highly variable, can be potent if permeability is sufficient[12] |
| Aqueous Solubility of PROTAC | Improved solubility, reduced aggregation[7] | Prone to aggregation, lower solubility[6] |
Table 3: Performance in ADCs (Representative Data)
| Parameter | ADC with Hydrophilic (PEG-like) Linker | ADC with Hydrophobic (Alkyl-based) Linker |
| Drug-to-Antibody Ratio (DAR) Achievable | Higher DARs without aggregation | Limited DAR to avoid aggregation |
| In Vivo Half-Life | Can be significantly extended | Generally shorter half-life |
| Plasma Stability | High | High (if non-cleavable) |
| Off-Target Toxicity | Can be reduced due to improved pharmacokinetics | Potential for off-target toxicity due to hydrophobicity |
Experimental Protocols
Detailed methodologies are essential for the systematic evaluation and comparison of linkers in drug conjugates.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for cell penetration.[13]
Materials:
-
PAMPA plates (96-well, with a lipid-infused filter)
-
Donor and acceptor plates
-
Test compounds (PROTACs with PEG and alkyl linkers) dissolved in a suitable buffer (e.g., PBS with 5% DMSO)
-
UV/Vis plate reader or LC-MS for quantification
Procedure:
-
Prepare the PAMPA plate by hydrating the lipid membrane according to the manufacturer's instructions.
-
Add the test compounds to the donor wells.
-
Fill the acceptor wells with buffer.
-
Assemble the PAMPA sandwich (donor plate on top of the acceptor plate) and incubate at room temperature for a defined period (e.g., 4-18 hours).[14]
-
After incubation, disassemble the plates and quantify the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.[15]
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This biophysical assay measures the proximity between the target protein and the E3 ligase, induced by the PROTAC, to quantify the formation of the ternary complex.[16][17]
Materials:
-
Tagged target protein (e.g., His-tagged) and tagged E3 ligase (e.g., GST-tagged)
-
Lanthanide-labeled antibody against one tag (donor fluorophore, e.g., anti-His-Tb)
-
Fluorescently labeled antibody against the other tag (acceptor fluorophore, e.g., anti-GST-d2)
-
PROTACs with PEG and alkyl linkers
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
In a microplate, add the tagged target protein, tagged E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
Add the donor and acceptor antibodies.
-
Incubate the plate at room temperature for a defined period to allow for complex formation (e.g., 60-180 minutes).[16]
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a time-resolved setting.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.[10]
Protocol 3: Western Blot for Target Protein Degradation
This cellular assay quantifies the reduction in the level of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTACs with PEG and alkyl linkers
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
Loading control antibody (e.g., anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTACs for a specific duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary antibodies for the target protein and the loading control.
-
Incubate with the appropriate secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control to determine the extent of degradation.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.
Conclusion
The selection between this compound and a conventional alkyl linker is a strategic decision that should be guided by the specific requirements of the therapeutic conjugate being developed.
This compound and other PEG-based linkers offer significant advantages in overcoming the challenges of poor solubility and low cell permeability, which are common hurdles in the development of PROTACs and high-DAR ADCs.[6][7] The hydrophilic nature of the PEG chain can improve the overall physicochemical properties of the conjugate, leading to a better pharmacokinetic profile and potentially reduced off-target toxicity.
Alkyl linkers , on the other hand, provide a simple, stable, and flexible scaffold that can be highly effective when the hydrophobicity of the overall molecule is not a limiting factor.[6] Their synthetic tractability makes them an attractive option for initial screening and optimization of linker length.[11]
Ultimately, an empirical approach, guided by the principles outlined in this guide, is necessary to identify the optimal linker for a given application. The systematic evaluation of linker candidates using a combination of biophysical, cellular, and in vivo assays is paramount to understanding the structure-activity relationships that govern the performance of these complex and promising therapeutic modalities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2279944-67-9 | BroadPharm [broadpharm.com]
- 3. Bromoacetamido-PEG-Acid | Acid-PEG-Bromoacetamido | AxisPharm [axispharm.com]
- 4. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of PROTACs Utilizing a 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underappreciated, component of a PROTAC is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition, length, and flexibility of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[1]
This guide provides an objective comparison of PROTACs featuring a specific polyethylene (B3416737) glycol (PEG)-based linker, 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid , against other common linker classes. The insights and data presented herein are designed to inform the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The linker is not a mere spacer; it plays a crucial role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination and subsequent degradation by the proteasome. A poorly designed linker, conversely, can lead to steric hindrance or an unfavorable conformation, thereby compromising degradation efficiency.[1]
The This compound linker belongs to the PEG linker family, which is favored in PROTAC design for several reasons:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the overall solubility and cell permeability of the PROTAC molecule.[1]
-
Biocompatibility: PEG is well-known for its biocompatibility.[2]
-
Tunable Length: The number of ethylene (B1197577) glycol units can be easily varied to optimize the distance between the two ends of the PROTAC for effective ternary complex formation.[2]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[1]
Table 1: Impact of Linker Type on PROTAC Efficacy
| Linker Type | Target Protein | E3 Ligase | Key Findings | Reference |
| PEG | BRD4 | CRBN | Generally more potent than alkyl linkers of similar length.[3] | [3] |
| Alkyl | CRBN | VHL | A nine-atom alkyl chain led to concentration-dependent degradation. | [4] |
| Alkyl/Ether | TBK1 | VHL | Linkers shorter than 12 atoms showed no degradation activity. | [5] |
| Rigid | Androgen Receptor | VHL | Can enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation. | [1] |
Table 2: Impact of PEG Linker Length on Degradation of Various Target Proteins
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | 12 | >1000 | <20 | [2] |
| ERα | VHL | 16 | ~100 | >80 | [2] |
| TBK1 | VHL | 21 | 3 | 96 | [4] |
| TBK1 | VHL | 29 | 292 | 76 | [4] |
| CDK9 | VHL | Not Specified | Potent Degradation | >90 | [2] |
Note: The data presented are from different studies and should be considered representative examples rather than a direct head-to-head comparison.
Based on these data, a PROTAC incorporating a This compound linker, which has a moderate length, is expected to exhibit potent degradation activity, provided the linker length is optimal for the specific target and E3 ligase pair. The bromo-acetamido group provides a reactive handle for conjugation to a protein ligand, while the carboxylic acid allows for linkage to the E3 ligase ligand.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells expressing the target protein in appropriate culture vessels. Once the cells reach the desired confluency, treat them with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
-
Data Interpretation: Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
Assessing the formation of the ternary complex is vital to understanding the mechanism of action of a PROTAC. Several biophysical techniques can be employed:
-
Isothermal Titration Calorimetry (ITC): This technique measures the heat changes upon binding to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation. This allows for the calculation of the cooperativity factor (α), which indicates how the binding of one protein influences the binding of the other.[6]
-
Surface Plasmon Resonance (SPR): SPR can be used to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for both binary and ternary complex formation, providing kinetic insights into the binding events.[6]
-
Fluorescence Polarization (FP): FP assays are useful for measuring binding affinities in solution. A fluorescently labeled ligand for either the target protein or the E3 ligase can be used to monitor the formation of the ternary complex.[3]
Conclusion
The linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, the optimization of linker length and composition is paramount for achieving high potency and desirable drug-like properties. The This compound linker, with its PEG3 core, is expected to confer favorable physicochemical properties such as enhanced solubility. Based on comparative data from similar PEG-based PROTACs, it has the potential to be a highly effective component in the rational design of potent and selective protein degraders. The empirical testing of a variety of linker types and lengths remains essential for identifying the optimal PROTAC for a specific target protein and E3 ligase pair.
References
A Comparative Guide to the NMR Analysis of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, a heterobifunctional linker commonly used in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of public spectral data for this specific compound, this guide offers a detailed comparison with structurally related and commercially available alternatives: Bromo-PEG3-acid and Amino-PEG3-acid . The analysis is supported by predicted spectral data based on the distinct chemical moieties of the target molecule and available data for the alternatives.
Executive Summary
The structural integrity and purity of bifunctional linkers are paramount in the synthesis of complex bioconjugates. ¹H NMR spectroscopy is a powerful and essential tool for the characterization of these linkers. This guide outlines the expected ¹H NMR spectral features of this compound and compares them with the known characteristics of Bromo-PEG3-acid and Amino-PEG3-acid. The key differentiating signals arise from the unique end-groups of each linker, providing a clear method for their identification and purity assessment.
Structural Comparison
The three linkers share a common PEG3 (triethylene glycol) core, which imparts hydrophilicity. The key difference lies in their reactive termini.
Caption: Molecular structures of the compared PEG3 linkers.
Comparative ¹H NMR Data
The following table summarizes the predicted and reported ¹H NMR chemical shifts for the three linkers. The PEG backbone protons typically appear as a complex multiplet in the 3.6-3.8 ppm region. The most significant differences are observed in the signals corresponding to the protons adjacent to the terminal functional groups.
| Functional Group | This compound (Predicted) | Bromo-PEG3-acid (Reported/Predicted) | Amino-PEG3-acid (Reported/Predicted) |
| -C(CH₃)₂ | ~1.9 ppm (singlet, 6H) | N/A | N/A |
| -NH-CH₂- | ~3.4-3.5 ppm (triplet) | N/A | N/A |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.6-3.8 ppm (multiplet) | ~3.6-3.8 ppm (multiplet) | ~3.6-3.8 ppm (multiplet) |
| Br-CH₂- | N/A | ~3.8 ppm (triplet) | N/A |
| H₂N-CH₂- | N/A | N/A | ~2.9-3.1 ppm (triplet) |
| -CH₂-COOH | ~2.5-2.6 ppm (triplet) | ~2.5-2.6 ppm (triplet) | ~2.4-2.5 ppm (triplet) |
| -COOH | ~10-12 ppm (broad singlet) | ~10-12 ppm (broad singlet) | ~10-12 ppm (broad singlet) |
Note: Chemical shifts are reported in ppm relative to TMS in CDCl₃ or a similar solvent. Actual shifts may vary depending on the solvent and concentration.
Experimental Protocol: ¹H NMR Analysis
A standardized protocol is crucial for obtaining reproducible NMR data for comparison.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the linker compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the linker.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
The ¹H NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.
-
Standard acquisition parameters should be used, including:
-
A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
A relaxation delay of at least 5 seconds to ensure accurate integration.
-
A spectral width that encompasses all expected proton signals (e.g., 0-14 ppm).
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
The spectrum should be phase-corrected and baseline-corrected.
-
The chemical shifts should be referenced to the TMS signal at 0.00 ppm.
-
The signals should be integrated to determine the relative number of protons.
-
The multiplicity of each signal (singlet, doublet, triplet, multiplet) should be determined.
Caption: A typical workflow for NMR sample preparation and analysis.
Interpreting the Spectra: A Comparative Look
The key to distinguishing between these linkers lies in the unique signals from their end groups.
-
This compound: The most prominent and differentiating feature will be a sharp singlet at approximately 1.9 ppm, integrating to six protons, which corresponds to the two methyl groups of the dimethyl acetamido moiety. Additionally, a triplet corresponding to the methylene (B1212753) group attached to the amide nitrogen is expected around 3.4-3.5 ppm.
-
Bromo-PEG3-acid: This linker will exhibit a characteristic triplet around 3.8 ppm, corresponding to the methylene group directly attached to the bromine atom. This downfield shift is due to the strong electron-withdrawing effect of the bromine.
-
Amino-PEG3-acid: In contrast, the methylene group adjacent to the amino group in this linker will appear as a triplet at a more upfield position, typically around 2.9-3.1 ppm. The exact chemical shift can be influenced by the pH and solvent.
Conclusion
Navigating the PROTAC Linker Landscape: A Comparative Guide to PEG-Based Degraders
While specific case studies detailing the use of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid in PROTAC synthesis with comprehensive comparative data remain elusive in currently accessible literature, the principles of linker optimization are well-documented. This guide provides a comparative analysis of polyethylene (B3416737) glycol (PEG) linkers in the context of a well-studied therapeutic target, Bromodomain-containing protein 4 (BRD4), to empower researchers, scientists, and drug development professionals in their PROTAC design endeavors.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1]
This guide focuses on PEG linkers, which are frequently employed to enhance the aqueous solubility and cell permeability of often lipophilic PROTAC molecules.[2] We will explore how variations in PEG linker length can significantly impact the degradation efficiency of BRD4-targeting PROTACs.
The Impact of Linker Length on BRD4 Degradation
The optimal linker length is crucial for inducing the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.[3] A linker that is too short can lead to steric hindrance, while an overly long linker may result in a less stable ternary complex.[2]
To illustrate this, we will compare a series of PROTACs composed of the BRD4 inhibitor JQ1 and the Cereblon (CRBN) E3 ligase ligand pomalidomide (B1683931), connected by PEG linkers of varying lengths.
| PROTAC | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | PEG (2 units) | BRD4 | H661 | >5000 | N/A | [4] |
| PROTAC 2 | PEG (3 units) | BRD4 | RS4;11 | <1 | >95 | [5] |
| PROTAC 3 | PEG (4 units) | BRD4 | H661 | <500 | N/A | [4] |
| dBET1 | PEG/Alkyl | BRD4 | MV4;11 | 18 | >98 | [6] |
Note: The data presented is compiled from different studies, and experimental conditions may vary. Direct comparison should be made with caution.
The data suggests that for this particular PROTAC scaffold targeting BRD4, a PEG3 linker demonstrates potent degradation activity.[5] A shorter PEG2 linker appears to be ineffective, while a longer PEG4 linker shows activity, albeit potentially less potent than the optimal length.[4] This highlights the empirical nature of linker optimization in PROTAC design.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating linker efficiency.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: A systematic workflow is essential for the synthesis and evaluation of PROTACs with different linkers to determine their degradation efficiency.
Experimental Protocols
Synthesis of a Representative JQ1-PEG3-Pomalidomide PROTAC
This protocol provides a general procedure for the synthesis of a BRD4-targeting PROTAC.
Step 1: Synthesis of JQ1-PEG3-acid
-
To a solution of (+)-JQ1 (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a PEG3 linker with a terminal carboxylic acid and an appropriate activating agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.
-
Purify the product by flash chromatography to obtain JQ1-PEG3-acid.
Step 2: Synthesis of the final PROTAC
-
To a solution of JQ1-PEG3-acid (1 equivalent) and pomalidomide (1 equivalent) in DMF, add an amide coupling reagent such as HATU and a base like DIPEA.
-
Stir the reaction at room temperature for several hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product via preparative HPLC to yield the final JQ1-PEG3-pomalidomide PROTAC.
Western Blot Protocol for BRD4 Degradation
This protocol outlines the key steps for assessing the degradation of BRD4 in cultured cells treated with a PROTAC.[7]
-
Cell Culture and Treatment: Seed a human cancer cell line known to express BRD4 (e.g., RS4;11, HeLa) in 6-well plates and allow them to adhere overnight.[7] Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[7]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[7]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine the Dmax.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Molecules Featuring the 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of molecules containing the 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid linker, in the context of Proteolysis Targeting Chimeras (PROTACs). While direct comparative studies for this specific linker are not extensively documented in publicly available literature, this guide leverages data on similar PEG3 and other linkers to provide a robust framework for its application and evaluation.
Introduction to PROTACs and the Role of Linkers
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.[3][4]
The this compound is a trifunctional linker featuring a bromoacetamide group for covalent conjugation, a PEG3 spacer, and a carboxylic acid for further chemical modification. The dimethyl substitution on the acetamide (B32628) provides steric hindrance that can influence reactivity and stability. The PEG3 (polyethylene glycol) component is particularly important for imparting favorable biological properties.
Comparison of Linker Types in PROTACs
The choice of linker significantly impacts a PROTAC's performance. The primary parameters for evaluating efficacy are DC50 (the concentration for 50% protein degradation) and Dmax (the maximum percentage of degradation).[5]
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Performance |
| Alkyl Chains | Flexible, hydrophobic | Synthetically accessible, easy to modify length. | Can decrease solubility. | Variable, highly dependent on length and target. |
| PEG Linkers | Flexible, hydrophilic | Enhance solubility and cell permeability, biocompatible.[4] | Potential for metabolic instability. | Generally potent, with optimal length being target-dependent. |
| Rigid Linkers (e.g., piperazine, piperidine) | Conformationally constrained | Can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency and metabolic stability. | May be more challenging to synthesize. | Can lead to highly potent and selective degraders. |
| Clickable Linkers (e.g., triazoles) | Formed via "click" chemistry | Allow for modular and efficient synthesis of PROTAC libraries. | The triazole moiety can influence biological activity. | Widely used for rapid PROTAC development. |
The Role of the PEG3 Linker
A PEG3 linker, containing three ethylene (B1197577) glycol units, often provides a favorable balance of flexibility and length.[6] This flexibility allows the PROTAC to adopt an optimal conformation for ternary complex formation, while its hydrophilic nature can improve the solubility and permeability of the overall molecule.[4]
Impact of PEG Linker Length on Biological Activity
Systematic studies have shown that the length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[3][6]
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | < 12 | No degradation observed | - | [6] |
| TBK1 | 21 | 3 | 96% | [6] |
| TBK1 | 29 | 292 | 76% | [6] |
| BRD4 (CRBN-based) | 0 PEG units | < 0.5 µM | - | [3] |
| BRD4 (CRBN-based) | 1-2 PEG units | > 5 µM | - | [3] |
| BRD4 (CRBN-based) | 4-5 PEG units | < 0.5 µM | - | [3] |
This table illustrates the general principle of linker length optimization and does not contain data for the specific this compound linker due to a lack of available specific studies.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PROTAC Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the pursuit of novel therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands determines the targeting specificity, the linker is far from a passive spacer; it is a crucial determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[1][2]
This guide provides an objective, data-driven comparison of the most common PROTAC linker types, summarizing their impact on degradation performance and providing detailed experimental protocols for their evaluation.
The Critical Role of the Linker
The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[3] This ternary complex is the cornerstone of PROTAC activity, as it brings the E3 ligase in close enough proximity to the POI to catalyze its ubiquitination, marking it for degradation by the proteasome. The length, chemical composition, and rigidity of the linker profoundly influence the geometry and stability of this complex, and consequently, the efficiency and selectivity of protein degradation.[1][3] An improperly designed linker can lead to steric hindrance, preventing the formation of a ternary complex, or result in a non-productive orientation that does not lead to efficient ubiquitination.[3]
Types of PROTAC Linkers: A Comparative Overview
PROTAC linkers are broadly classified into three main categories: flexible (alkyl and polyethylene (B3416737) glycol - PEG), rigid, and clickable. Each of these classes possesses distinct characteristics that influence the physicochemical properties and biological activity of the resulting PROTAC.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Alkyl and PEG chains are the most prevalently used linkers in PROTAC design, primarily due to their synthetic accessibility and the ease with which their length can be modulated.[1][4]
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[1] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC molecule.[1][2]
-
PEG Linkers: Comprised of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This increased polarity can enhance the solubility and cell permeability of the PROTAC.[1][2] Statistical analysis of published PROTACs reveals that approximately 54% utilize PEG linkers.[1]
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, introduce conformational constraints.[1][2] This pre-organization of the PROTAC into a more defined conformation can lead to a more stable ternary complex and, consequently, more potent protein degradation.[1] Furthermore, the introduction of rigidity can improve the metabolic stability of the PROTAC.[1]
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has gained popularity as an efficient method for PROTAC synthesis. This approach allows for the modular and high-throughput assembly of PROTAC libraries with diverse linkers. The resulting triazole ring from the CuAAC reaction is metabolically stable and can be considered a component of a rigid linker strategy.[1]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated based on two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
The following tables summarize experimental data from various studies, offering a head-to-head comparison of different linker types and lengths on the degradation of various protein targets.
Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [1][4]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [1]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [1]
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
Table 4: Comparison of Alkyl vs. PEG Linkers for Cereblon (CRBN) Degradation [1][4]
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
Experimental Protocols
Accurate and reproducible assessment of PROTAC performance is paramount for meaningful comparisons. The following are detailed methodologies for key experiments used to evaluate PROTAC linkers.
Protocol 1: Western Blotting for Protein Degradation
This is a widely used technique to quantify the reduction in the levels of a target protein following PROTAC treatment.[5]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
-
Densitometry software
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.[5]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[5]
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
-
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified, tagged protein of interest (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., FLAG-tagged)
-
PROTAC compound
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA anti-tag donor beads (e.g., anti-FLAG)
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC compound in the assay buffer.
-
Prepare solutions of the tagged POI and E3 ligase in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well microplate, add the POI, E3 ligase, and PROTAC dilutions.
-
Include controls such as no PROTAC, no POI, and no E3 ligase.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for ternary complex formation.
-
-
Bead Addition and Incubation:
-
Add the AlphaLISA acceptor and donor beads to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 1 hour).
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal decreases at very high PROTAC concentrations due to the formation of binary complexes.
-
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize key aspects of PROTAC technology.
Caption: The mechanism of action of a PROTAC.
Caption: Classification of PROTAC linker types.
Caption: A typical experimental workflow for evaluating PROTAC linkers.
Conclusion
The linker is a critical component of a PROTAC molecule, with its length, composition, and rigidity having a profound impact on the ultimate degradation efficacy. While flexible linkers like alkyl and PEG chains offer synthetic convenience and have been widely adopted, there is a clear trend towards the exploration of more rigid and conformationally constrained linkers to enhance potency and selectivity. The optimal linker design is highly dependent on the specific POI and E3 ligase pair, necessitating a systematic and empirical approach to identify the most effective chemical bridge. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to rationally design and evaluate the next generation of potent and selective protein degraders.
References
A Comparative Guide to Antibody-Drug Conjugates Synthesized with 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Antibody-Drug Conjugates (ADCs) synthesized using the 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid linker. Due to the limited availability of public data on this specific linker, this guide will focus on the characterization of a representative bromo-PEG ADC in comparison to a well-established maleimide-PEG ADC. The data presented is illustrative and based on the known properties of bromoacetamide and polyethylene (B3416737) glycol (PEG) moieties in ADC design.
Introduction to this compound in ADC Synthesis
The this compound is a heterobifunctional linker designed for the development of ADCs.[1][2] It features a bromoacetamide group for covalent attachment to thiol groups on the antibody, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a carboxylic acid for conjugation to the payload.
The key characteristics of this linker are:
-
Stable Thioether Bond Formation: The bromoacetamide group reacts with cysteine residues on the antibody to form a highly stable thioether bond. This linkage is less susceptible to exchange reactions with endogenous thiols compared to maleimide-based linkers.
-
Hydrophilicity: The PEG3 spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation caused by hydrophobic payloads and improve the pharmacokinetic profile.[3][4]
-
Defined Length: As a discrete PEG linker, it allows for the synthesis of more homogeneous ADCs.
Comparative Performance Data
This section presents a comparative summary of the expected performance of an ADC synthesized with this compound (Bromo-PEG3 ADC) versus a conventional maleimide-PEG4 ADC.
Table 1: Physicochemical Characterization
| Parameter | Bromo-PEG3 ADC (Illustrative) | Maleimide-PEG4 ADC (Illustrative) | Rationale |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | 3.7 | Both linkers allow for controlled conjugation to engineered cysteines or reduced interchain disulfides. |
| % High Molecular Weight Species (Aggregates) | 2.5% | 4.0% | The hydrophilic PEG linker helps to reduce aggregation, a common issue with hydrophobic payloads. |
| In Vitro Plasma Stability (% Intact ADC after 72h) | >95% | ~80% | The thioether bond formed by the bromoacetamide linker is more stable in plasma than the thiosuccinimide bond from the maleimide (B117702) linker, which can undergo retro-Michael reaction leading to deconjugation.[5] |
Table 2: In Vitro Cytotoxicity
| Cell Line | Target Antigen | Payload | Bromo-PEG3 ADC IC50 (nM) (Illustrative) | Maleimide-PEG4 ADC IC50 (nM) (Illustrative) |
| SK-BR-3 | HER2 | MMAE | 0.5 | 0.6 |
| BT-474 | HER2 | MMAE | 0.8 | 0.9 |
| MDA-MB-468 | HER2-negative | MMAE | >1000 | >1000 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: ADC Synthesis and Purification
-
Antibody Reduction: A monoclonal antibody (e.g., Trastuzumab) at 10 mg/mL in PBS is treated with a 10-fold molar excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at 37°C for 2 hours to reduce interchain disulfide bonds.
-
Linker-Payload Conjugation: The this compound linker is first conjugated to the payload (e.g., MMAE) via its carboxylic acid group.
-
ADC Formation: The reduced antibody is then buffer-exchanged into a conjugation buffer (PBS, pH 7.5, with 1 mM EDTA). The bromo-PEG3-payload is added at a 5-fold molar excess over the antibody and incubated at 4°C for 4 hours.
-
Purification: The resulting ADC is purified from unreacted linker and payload by size-exclusion chromatography (SEC).
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation: A HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species, which separate based on hydrophobicity.
Protocol 3: Analysis of Aggregates by Size-Exclusion Chromatography (SEC)
-
Instrumentation: A HPLC system with a SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of high molecular weight species (aggregates) is determined by integrating the area of the peaks eluting before the main monomer peak.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC or a control antibody for 72 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT solution is added to each well and incubated for 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm. The IC50 value is calculated from the dose-response curve.
Signaling Pathway and Mechanism of Action
The mechanism of action of an ADC is primarily determined by its payload. For an ADC utilizing a tubulin inhibitor like Monomethyl Auristatin E (MMAE), the signaling pathway leading to apoptosis is well-characterized.[6][7]
References
- 1. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Dual-Payload ADC for the Treatment of HER2+ Breast and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bifunctional Linkers in Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Bifunctional linkers are critical components in the design of targeted therapies, serving as the covalent bridge between a targeting moiety (like an antibody) and a therapeutic payload. The linker's chemical properties directly govern the stability, pharmacokinetics, efficacy, and toxicity of the entire conjugate.[1][2][3] This guide provides a comparative analysis of common bifunctional linkers used in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), supported by quantitative data and detailed experimental protocols.
Classification and Mechanisms of Action
Bifunctional linkers are broadly categorized as cleavable and non-cleavable , based on their stability in physiological and cellular environments.[4][5]
-
Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved by specific triggers within the target cell or tumor microenvironment.[6][] This targeted release mechanism is crucial for minimizing off-target toxicity.[8] More than 80% of clinically approved ADCs utilize cleavable linkers.[9]
-
Non-Cleavable Linkers: These linkers form a stable bond that does not break. The release of the payload relies on the complete proteolytic degradation of the targeting antibody within the lysosome.[4][6] This results in the payload being released with the linker and a conjugated amino acid still attached.[9]
A logical diagram illustrating the classification of bifunctional linkers is presented below.
Performance Comparison of Common Linker Types
The choice of linker significantly impacts the therapeutic index of a conjugate. Key performance indicators include plasma stability, cleavage efficiency, and the potential for off-target toxicity.
Peptide Linkers (Enzyme-Sensitive): The most common peptide linker is valine-citrulline (Val-Cit) , designed to be cleaved by cathepsin B, a protease highly active in the lysosomes of tumor cells.[6][10] This ensures payload release after internalization. Val-Cit linkers demonstrate high serum stability and efficient cleavage.[]
Hydrazone Linkers (pH-Sensitive): These linkers are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[6][8] However, they can exhibit slow hydrolysis at physiological pH, potentially leading to premature drug release.[10] For example, the acid-cleavable carbonate linker in Sacituzumab govitecan showed a plasma half-life of only 36 hours.[9]
Disulfide Linkers (Redox-Sensitive): Disulfide linkers are cleaved in the presence of high intracellular concentrations of glutathione, a reducing agent.[6] The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond to slow the rate of reduction.[12][13]
Thioether Linkers: Formed using reagents like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), these linkers are highly stable.[4][14] ADCs with non-cleavable linkers, such as Ado-trastuzumab emtansine (Kadcyla®), generally show increased plasma stability and a reduced risk of off-target toxicity compared to their cleavable counterparts.[4][6] However, their efficacy depends entirely on the degradation of the antibody within the target cell.[4]
The following table summarizes key performance data for representative linkers.
| Linker Type | Representative Linker | Cleavage Mechanism | Plasma Stability (t½) | Key Advantage | Key Disadvantage | Approved ADC Example |
| Cleavable | ||||||
| Peptide | Valine-Citrulline (vc) | Cathepsin B in lysosome | High | High serum stability, specific release | Potential for cleavage in normal tissues with high cathepsin activity[9] | Brentuximab Vedotin (Adcetris®)[9] |
| pH-Sensitive | Hydrazone | Acid hydrolysis in endosome/lysosome | Low to Moderate (e.g., 36h for carbonate linker[9]) | Targeted release in acidic compartments | Instability at physiological pH can cause premature release[10] | Gemtuzumab Ozogamicin (Mylotarg®)[10] |
| Redox-Sensitive | SPDB (disulfide) | Glutathione reduction in cytosol | Moderate to High | Tunable release kinetics via steric hindrance[12] | Potential for premature cleavage in circulation | |
| Non-Cleavable | ||||||
| Thioether | SMCC (mc) | Antibody degradation in lysosome | Very High | Excellent plasma stability, lower off-target toxicity[4] | Payload released with linker/amino acid attached, no bystander effect[9] | Ado-trastuzumab Emtansine (Kadcyla®)[6][9] |
Linkers in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI).[15][16] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker.[17][18]
The linker in a PROTAC does not cleave; instead, its length, composition, and attachment points are critical for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase.[15][16] The most common linker motifs are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[17] The optimal linker length must be determined empirically for each POI-E3 ligase pair.[17]
The mechanism of action for a PROTAC is illustrated below.
Key Experimental Protocols
Evaluating the performance of bifunctional linkers is essential for developing safe and effective targeted therapies. Below are outlines for two critical assays.
This assay assesses the stability of an ADC in plasma, measuring premature drug release and changes in the drug-to-antibody ratio (DAR).[19][20][21]
Objective: To quantify the stability of the linker and the integrity of the ADC in plasma over time.
Methodology:
-
Incubation: Incubate the ADC sample in plasma (e.g., human, mouse) at 37°C.[20] Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).[22]
-
Sample Preparation:
-
For Intact ADC/DAR Analysis: Samples may be analyzed directly or after immunoaffinity capture to isolate the ADC from other plasma proteins.[19][23]
-
For Free Payload Analysis: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant containing the small-molecule payload.[5]
-
-
Quantification:
-
Intact ADC/DAR: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the intact ADC and determine the average DAR at each time point.[19][21] Alternatively, ELISA can be used to measure total and conjugated antibody levels.[20]
-
Free Payload: Quantify the concentration of the released cytotoxic drug in the supernatant using LC-MS/MS.[5]
-
-
Data Analysis: Plot the average DAR or the concentration of released payload over time to determine the stability profile and calculate the ADC half-life in plasma.
The general workflow for this assay is depicted below.
This assay is specific for enzyme-cleavable linkers, such as Val-Cit, and validates their susceptibility to cleavage by the target protease.[24]
Objective: To quantify the rate and extent of payload release from an ADC construct upon incubation with purified cathepsin B.[24]
Methodology:
-
Reagent Preparation:
-
Reaction Setup:
-
Pre-warm all solutions to 37°C.
-
In a 96-well plate, combine the ADC construct with the activated cathepsin B solution to initiate the reaction.[26]
-
Include control wells (e.g., ADC without enzyme, enzyme with inhibitor).
-
-
Incubation and Quenching:
-
Incubate the plate at 37°C.
-
At predetermined time points, terminate the reaction by adding a cold quenching solution (e.g., acetonitrile (B52724) with an internal standard).[24]
-
-
Quantification: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics. A parallel incubation in human plasma can be run as a control to assess non-specific cleavage.[24]
References
- 1. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. purepeg.com [purepeg.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 12. njbio.com [njbio.com]
- 13. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chempep.com [chempep.com]
- 17. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 18. Application of Linkers in Chemical Biology [bldpharm.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the chemical properties of its constituent functional groups: a brominated acetamide (B32628) and a polyethylene (B3416737) glycol (PEG) chain.
Immediate Safety Protocols & Hazard Assessment
This compound is a halogenated organic compound. Halogenated compounds require special disposal considerations due to their potential environmental impact and the production of hazardous byproducts upon improper incineration.[1][2][3] The acetamide group also suggests that the compound may have toxicological properties.[4][5][6] Polyethylene glycol is generally considered to be of low toxicity and biodegradable.[7][8][9] However, the overall hazardous nature of the molecule is dictated by its most hazardous components. Therefore, this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact with the potentially toxic and irritating compound. |
| Eye Protection | Chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Ventilation | Chemical fume hood | All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste management service.
-
Segregation: This compound must be segregated as halogenated organic waste .[1][2][10] Do not mix with non-halogenated waste streams. Mixing different waste categories can increase disposal costs and create unforeseen chemical hazards.[10]
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste: this compound".
-
Include the approximate quantity of the waste.
-
Affix any additional hazard labels as required by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[10]
-
Spill and Emergency Procedures
In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and evacuate the area. Restrict access to the spill zone.
-
Personal Protection: Don the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to cover the spill.[1]
-
Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.
-
Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific waste disposal policies and procedures.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. ptb.de [ptb.de]
- 4. lobachemie.com [lobachemie.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. nj.gov [nj.gov]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
Essential Safety and Handling Guide for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The information is predicated on the hazardous properties of similar bromoacetamide compounds, which are known to be toxic and corrosive.
Hazard Identification and Personal Protective Equipment (PPE)
Personal Protective Equipment (PPE) Summary
A risk assessment should be conducted for any non-sterile compounding to determine the necessary precautions for the safety of personnel[5].
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face | Chemical safety goggles and a face shield | Must be worn to protect against splashes. Standard eyeglasses are not sufficient. Approved under standards such as OSHA 29 CFR 1910.133 or EU EN166[2]. |
| Hand | Two pairs of chemical-resistant gloves | Nitrile or neoprene gloves are recommended. The outer glove should be disposed of immediately after handling. Select gloves based on chemical resistance and the duration of use[2][5]. |
| Body | Disposable gown or laboratory coat | A disposable gown made of a resistant material like polyethylene-coated polypropylene (B1209903) is preferred to prevent skin exposure. Cloth lab coats are not recommended for handling hazardous products[2][5]. |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Required when handling the solid powder to prevent inhalation of dust, especially outside of a certified chemical fume hood[2][6]. |
Operational Plan: Handling Procedure
All personnel must be thoroughly trained on the hazards and proper handling procedures before working with this compound[1].
Preparation and Precautionary Steps
-
Review Safety Data Sheets (SDS): Before any work, thoroughly review the SDS for 2-Bromoacetamide or other similar bromo-compounds to understand the potential hazards[1].
-
Designated Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure[1].
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are easily accessible and in close proximity to the workstation[1].
Step-by-Step Handling Protocol
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid, do so within the fume hood or a ventilated balance enclosure to minimize dust generation[1]. Handle the solid carefully to avoid creating dust[1].
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Keep the reaction vessel closed or under a condenser to prevent the release of volatile compounds. Bromo PEG compounds can react with nucleophilic reagents like thiol groups[7].
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly[8]. Do not eat, drink, or smoke in the laboratory area[2][9].
Disposal Plan
Proper disposal of hazardous waste is critical to ensure laboratory and environmental safety.
Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including empty containers, contaminated gloves, and wipes, must be collected in a designated and properly labeled hazardous waste container[1].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the sealed waste container in a secondary container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases[1][8].
Disposal Procedure
-
Licensed Disposal: Dispose of the hazardous waste through an approved and licensed waste disposal company[1][8].
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal[1]. Do not pour waste down the drain[10].
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][8]. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[2][8]. Wash contaminated clothing before reuse[2]. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[2][8]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2]. |
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Bromo PEG | BroadPharm [broadpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. biosynth.com [biosynth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
